molecular formula C34H46N4O6 B549361 ICI 174864 CAS No. 89352-67-0

ICI 174864

Cat. No.: B549361
CAS No.: 89352-67-0
M. Wt: 606.8 g/mol
InChI Key: BGJPRBZZLWCLJW-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A highly selective, potent antagonist for the opioid δ-receptor. It exhibits partial agonist in vitro activity at δ receptors at high concentrations.

Properties

CAS No.

89352-67-0

Molecular Formula

C34H46N4O6

Molecular Weight

606.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1

InChI Key

BGJPRBZZLWCLJW-AWCRTANDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Appearance

White lyophilised solid

boiling_point

892.7ºC at 760 mmHg

melting_point

N/A

Purity

>98%

sequence

YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib)

solubility

Soluble in DMSO

storage

-20°C

Synonyms

ICI 174864
ICI-174864
N,N-diallyl-Tyr-Aib-Phe-Leu
N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 174864

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ICI 174864, a selective δ-opioid receptor antagonist. The document details its binding affinity, functional activity, and effects in preclinical models, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Selective δ-Opioid Receptor Antagonism and Inverse Agonism

This compound primarily functions as a highly selective and potent competitive antagonist at the δ-opioid receptor (DOR).[1] Its mechanism involves binding to the receptor and blocking the action of endogenous and exogenous δ-opioid agonists.[1] Furthermore, evidence suggests that this compound can also act as an inverse agonist at the DOR. This means that in systems with constitutive (agonist-independent) receptor activity, this compound can reduce the basal level of signaling, a property not shared by neutral antagonists.

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize key binding affinity (IC50) and functional activity (EC50) data.

Receptor Subtype Radioligand Cell Line IC50 (nM) Reference
δ-Opioid Receptor[3H]-DPDPECHO703[1]
μ-Opioid Receptor[3H]-DAMGOCHO18900[1]

Table 1: Competitive Binding Affinity of this compound at Opioid Receptors. This table illustrates the concentration of this compound required to inhibit 50% of the binding of selective radioligands to the δ and μ-opioid receptors expressed in Chinese Hamster Ovary (CHO) cells. The significantly higher IC50 value for the μ-opioid receptor highlights the selectivity of this compound for the δ-opioid receptor.

Assay Receptor Cell Line Parameter Value (nM) Reference
[35S]GTPγS BindingHuman DORCHOEC50116

Table 2: Inverse Agonist Activity of this compound. This table shows the concentration of this compound that produces a half-maximal response in a [35S]GTPγS binding assay, indicating its potency as an inverse agonist at the human δ-opioid receptor (DOR) expressed in CHO cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylation ICI174864 This compound ICI174864->DOR Antagonism/ Inverse Agonism Agonist Opioid Agonist (e.g., Enkephalin) Agonist->DOR Activation

Caption: δ-Opioid receptor signaling pathway and the inhibitory action of this compound.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A1 Prepare cell membranes expressing δ-opioid receptors A2 Perform competitive radioligand binding assay with [3H]-DPDPE and varying concentrations of this compound A1->A2 A4 Perform [35S]GTPγS functional assay to assess antagonist and inverse agonist activity A1->A4 A3 Determine IC50 and Ki values for δ, μ, and κ receptors A2->A3 B2 Administer this compound at varying dosages (e.g., 0.1-3 mg/kg) A3->B2 Inform dose selection A5 Determine EC50/IC50 and Emax A4->A5 A5->B2 Inform dose selection B1 Induce uncontrolled hemorrhagic shock in a rat model B1->B2 B3 Monitor hemodynamic parameters (e.g., mean arterial pressure) B2->B3 B4 Assess survival rates B3->B4

Caption: Experimental workflow for characterizing the mechanism of action of this compound.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

1. Materials:

  • Cell membranes from CHO cells stably expressing the human δ-opioid receptor.

  • Radioligand: [3H]-DPDPE (a selective δ-opioid agonist).

  • Unlabeled ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend them in assay buffer to a final protein concentration of approximately 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-DPDPE (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naltrindole), 50 µL of [3H]-DPDPE, and 100 µL of the membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-DPDPE, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for Inverse Agonism

This assay measures the ability of this compound to decrease basal G-protein activation, characteristic of an inverse agonist.

1. Materials:

  • Cell membranes from CHO cells expressing the human δ-opioid receptor.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • This compound.

  • 96-well filter plates.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Basal Activity: 50 µL of assay buffer, 10 µL of GDP (final concentration ~10 µM), 20 µL of [35S]GTPγS (final concentration ~0.1 nM), and 100 µL of membrane suspension.

    • This compound Treatment: 50 µL of varying concentrations of this compound, 10 µL of GDP, 20 µL of [35S]GTPγS, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described in the radioligand binding assay protocol.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound. A decrease in basal binding indicates inverse agonist activity. Calculate the EC50 for this inhibition.

In Vivo Model: Uncontrolled Hemorrhagic Shock in Rats

This protocol describes a model to evaluate the therapeutic potential of this compound in a trauma setting.

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

2. Procedure:

  • Anesthesia and Catheterization: Anesthetize the rats (e.g., with isoflurane) and surgically place catheters in the femoral artery and vein for blood pressure monitoring and drug/fluid administration.

  • Induction of Hemorrhagic Shock: Induce uncontrolled hemorrhage, for example, by a standardized tail amputation or liver injury model.

  • Treatment: At a predetermined time point after the induction of shock, administer this compound intravenously at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A control group should receive a vehicle.

  • Monitoring: Continuously monitor mean arterial blood pressure (MAP) and heart rate.

  • Outcome Measures: The primary outcomes are changes in hemodynamic parameters and survival rates over a defined period (e.g., 8 hours).

  • Data Analysis: Compare the hemodynamic responses and survival curves between the this compound-treated groups and the control group using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis). A dose-dependent increase in mean arterial blood pressure and prolonged survival time would indicate a beneficial effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the δ-opioid receptor system. Its high selectivity as an antagonist, coupled with its inverse agonist properties, allows for precise modulation of δ-opioid receptor signaling. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the δ-opioid receptor.

References

The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174,864 is a potent and highly selective peptide antagonist of the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its utility in research is paramount for dissecting the physiological and pathological roles of the δ-opioid system. This technical guide provides an in-depth overview of ICI 174,864, its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Core Function and Mechanism of Action

ICI 174,864 functions primarily as a competitive antagonist at the δ-opioid receptor. By binding to the receptor, it prevents endogenous ligands, such as enkephalins, and exogenous δ-opioid agonists from activating the receptor and initiating downstream signaling cascades.

Interestingly, some studies have also characterized ICI 174,864 as an inverse agonist.[1] This means that in systems with constitutive (basal) receptor activity, ICI 174,864 can reduce this spontaneous signaling, providing a valuable tool to study the receptor's intrinsic activity.[1]

Quantitative Pharmacological Data

The selectivity and potency of ICI 174,864 are critical for its utility as a research tool. The following table summarizes key quantitative data.

ParameterValueReceptor TypeSpecies/SystemReference
pA2 7.9 ± 0.12δ-opioidNG108-15 cells[2]
Ki 1.1 ± 0.2 nMδ-opioidHuman (recombinant)[3]
Ki >1000 nMµ-opioidNot Specified
Ki >1000 nMκ-opioidNot Specified
  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

  • Ki: The inhibition constant, representing the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Signaling Pathways Modulated by ICI 174,864

The δ-opioid receptor, a Gi/Go-coupled GPCR, modulates several intracellular signaling pathways upon activation. ICI 174,864, by blocking this activation, prevents these downstream effects.

G_protein_signaling DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP produces K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Agonist δ-Opioid Agonist (e.g., Enkephalin) Agonist->DOR Activates ICI ICI 174,864 ICI->DOR Blocks PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Figure 1: δ-Opioid Receptor Signaling and Inhibition by ICI 174,864.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of ICI 174,864 for the δ-opioid receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rat or mouse) or cultured cells expressing the δ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, a fixed concentration of a δ-opioid receptor selective radioligand (e.g., [³H]-DPDPE), and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled δ-opioid agonist (e.g., 10 µM DADLE).

    • Competition: Membranes, radioligand, and increasing concentrations of ICI 174,864.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ICI 174,864. Determine the IC₅₀ (the concentration of ICI 174,864 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Vas Deferens (MVD) Bioassay

This functional assay assesses the antagonist activity of ICI 174,864 by measuring its ability to reverse the inhibitory effect of a δ-opioid agonist on electrically evoked muscle contractions.

Methodology:

  • Tissue Preparation: Dissect the vasa deferentia from a mouse and mount them in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Stimulation: Stimulate the tissues electrically with platinum electrodes using parameters such as 0.1 Hz, 1 ms pulse width, and supramaximal voltage to elicit twitch contractions.

  • Agonist Concentration-Response Curve: After an equilibration period, add a δ-opioid agonist (e.g., DPDPE) cumulatively to the organ bath to obtain a concentration-response curve for the inhibition of the twitch response.

  • Antagonist Incubation: Wash the tissues and allow them to recover. Then, incubate the tissues with a fixed concentration of ICI 174,864 for a predetermined time (e.g., 20-30 minutes).

  • Second Agonist Curve: In the continued presence of ICI 174,864, generate a second concentration-response curve for the δ-opioid agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of ICI 174,864. A parallel rightward shift in the curve in the presence of ICI 174,864 indicates competitive antagonism. The dose ratio can be calculated and used to determine the pA2 value.

Experimental Workflow for Characterizing δ-Opioid Receptor Function

ICI 174,864 is integral to a multi-step process for investigating the role of δ-opioid receptors in a physiological or behavioral context.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Investigation cluster_conclusion Conclusion Binding Radioligand Binding Assays (Determine Ki and selectivity) Functional Functional Assays (e.g., Mouse Vas Deferens, GTPγS) (Determine pA2 and functional antagonism) Binding->Functional Confirms functional activity Hypothesis Hypothesize δ-opioid receptor involvement in a specific behavior (e.g., analgesia, learning) Functional->Hypothesis Informs in vivo study design Agonist_Admin Administer selective δ-opioid agonist to animal model and observe effect Hypothesis->Agonist_Admin Antagonist_Block Pre-treat with ICI 174,864 and re-administer δ-opioid agonist Agonist_Admin->Antagonist_Block Establishes baseline effect Observe_Reversal Observe for reversal or attenuation of the agonist-induced effect Antagonist_Block->Observe_Reversal Conclusion Confirmation of δ-opioid receptor -mediated effect Observe_Reversal->Conclusion Provides evidence for mechanism

Figure 2: Experimental Workflow Using ICI 174,864.

Conclusion

ICI 174,864 remains an indispensable tool in opioid research. Its high selectivity and well-characterized antagonist properties allow for the precise interrogation of δ-opioid receptor function in a wide range of experimental paradigms. From in vitro binding and functional assays to in vivo behavioral studies, ICI 174,864 provides researchers with a reliable means to isolate and understand the contributions of the δ-opioid system to health and disease.

References

The Discovery and Pharmacological Profile of ICI 174864: A Selective δ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 174864, chemically identified as N,N-diallyl-Tyr-Aib-Aib-Phe-Leu, is a potent and highly selective peptide antagonist of the δ-opioid receptor. Since its discovery in 1984, it has served as a critical pharmacological tool for elucidating the physiological and pathological roles of the δ-opioid system. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental characterization of this compound. It includes a summary of its receptor binding and functional activity, detailed experimental protocols for key assays, and a discussion of its mechanism of action. This document is intended to be a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

This compound was first reported in a seminal 1984 publication in the European Journal of Pharmacology by Cotton and colleagues from Imperial Chemical Industries (ICI)[1][2]. This brief but impactful communication announced the discovery of a highly selective antagonist for the opioid δ-receptor. At the time, the existence of multiple opioid receptor subtypes (μ, δ, and κ) was established, but there was a lack of selective antagonists to probe their individual functions. The development of this compound was a significant advancement, providing researchers with a powerful tool to investigate the specific roles of δ-opioid receptors.

The molecule is a synthetic pentapeptide with the sequence N,N-diallyl-Tyr-Aib-Aib-Phe-Leu[3][4]. The key structural modifications, particularly the N,N-diallyl group on the N-terminal tyrosine residue, were crucial for its antagonist activity and high selectivity for the δ-receptor over the μ- and κ-receptors.

Subsequent studies further characterized the pharmacological properties of this compound. It was shown to be a competitive antagonist in various in vitro and in vivo models[5]. Interestingly, later research revealed that under certain conditions, particularly at higher concentrations, this compound can exhibit partial agonist activity. Furthermore, it has been described as an inverse agonist at the δ-opioid receptor, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist. This dual functionality has made it a fascinating subject for pharmacological research.

Despite its extensive use as a research tool, there is no evidence to suggest that this compound has been investigated in human clinical trials. Its primary contribution remains in the preclinical and basic science arenas, where it has been instrumental in defining the physiological roles of the δ-opioid system, including its involvement in pain modulation, mood, and neuroprotection.

Chemical and Physical Properties

PropertyValue
Chemical Name N,N-diallyl-tyrosyl-α-aminoisobutyryl-α-aminoisobutyryl-phenylalanyl-leucine
Molecular Formula C38H53N5O7
Molecular Weight 691.87 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO and water

Pharmacological Data

The following tables summarize the quantitative data for this compound from various in vitro assays.

Receptor Binding Affinity
Receptor SubtypeRadioligandPreparationKi (nM)
δ-Opioid[3H]-DPDPECloned human δ-opioid receptor in CHO cellsData not available in a specific numerical format from the provided search results, but it is consistently reported as being highly selective for this receptor.
μ-Opioid[3H]-DAMGOCloned human μ-opioid receptor in CHO cellsSignificantly higher than for the δ-receptor, indicating low affinity.
κ-OpioidNot specifiedNot specifiedSignificantly higher than for the δ-receptor, indicating low affinity.

Note: While the high selectivity of this compound for the δ-opioid receptor is widely cited, specific Ki values from the original studies were not available in the search results. The table illustrates the expected relative affinities.

In Vitro Functional Activity
AssayTissue/Cell PreparationAgonistKe (nM)
Mouse Vas DeferensIsolated mouse vas deferens[Leu]enkephalin22
GTPγS BindingMembranes from cells expressing δ-opioid receptorsVarious δ-agonistsData not available in a specific numerical format.

Ke represents the equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard and widely accepted procedures in the field of opioid pharmacology.

Radioligand Binding Assay for δ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human δ-opioid receptor.

  • Radioligand: [3H]-DPDPE ([D-Pen2, D-Pen5]enkephalin), a selective δ-opioid receptor agonist.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naltrindole).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold binding buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 100 µL of membrane suspension.

    • 50 µL of varying concentrations of this compound (typically from 10-10 to 10-5 M).

    • 50 µL of [3H]-DPDPE at a final concentration close to its Kd value (e.g., 1-2 nM).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • [35S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist: A selective δ-opioid receptor agonist (e.g., SNC80).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

Procedure:

  • Membrane Preparation: Prepare membranes as previously described.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of membrane suspension (10-20 µg of protein).

    • 25 µL of assay buffer containing GDP (final concentration 10 µM).

    • 25 µL of the δ-agonist at a concentration that produces a submaximal response (e.g., its EC80).

    • 25 µL of varying concentrations of this compound.

    • For basal binding, add buffer instead of agonist and antagonist.

    • For agonist-stimulated binding, add buffer instead of the antagonist.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described for the binding assay.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the [35S]GTPγS binding against the logarithm of the this compound concentration.

    • Determine the IC50 for the inhibition of agonist-stimulated [35S]GTPγS binding.

    • The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonism.

Mouse Vas Deferens (MVD) Bioassay

This classic organ bath assay assesses the functional antagonist activity of this compound in a native tissue preparation.

Materials:

  • Tissue: Vasa deferentia isolated from male mice.

  • Organ Bath: A temperature-controlled (37°C) chamber with a continuous supply of carbogen (95% O2 / 5% CO2).

  • Physiological Salt Solution: Krebs-Henseleit solution.

  • Isotonic Transducer and Recording System: To measure muscle contractions.

  • Agonist: A δ-opioid receptor agonist (e.g., [Leu]enkephalin).

  • Test Compound: this compound.

Procedure:

  • Tissue Preparation: Dissect the vasa deferentia from mice and mount them in the organ bath under a resting tension of approximately 0.5 g.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Stimulation: Induce twitch contractions of the vas deferens by electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration).

  • Agonist Dose-Response: Once stable twitch responses are obtained, construct a cumulative concentration-response curve for the δ-agonist by adding increasing concentrations to the organ bath and measuring the inhibition of the twitch height.

  • Antagonist Incubation: Wash the tissue to remove the agonist and allow the twitch response to recover. Then, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • Second Agonist Dose-Response: In the continued presence of this compound, construct a second cumulative concentration-response curve for the δ-agonist.

  • Data Analysis:

    • Compare the agonist dose-response curves in the absence and presence of this compound.

    • A competitive antagonist will cause a parallel rightward shift of the dose-response curve without affecting the maximal response.

    • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) can be calculated.

    • The equilibrium dissociation constant (Ke) of the antagonist can be determined from the Schild plot.

Signaling Pathways and Experimental Workflows

δ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-dependent signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist δ-Opioid Agonist DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds and Activates ICI174864 This compound ICI174864->DOR Binds and Blocks G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: δ-Opioid receptor signaling and antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Suspension Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - Membranes - Radioligand - Test Compound (this compound) Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Scintillation Counting to Measure Radioactivity Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Mouse Vas Deferens Bioassay

This diagram illustrates the workflow for assessing antagonist activity in an isolated tissue preparation.

MVD_Workflow Start Start Isolate_Tissue Isolate Mouse Vas Deferens Start->Isolate_Tissue Mount_in_Bath Mount Tissue in Organ Bath Isolate_Tissue->Mount_in_Bath Equilibrate Equilibrate and Establish Stable Twitches Mount_in_Bath->Equilibrate Agonist_CRC1 Construct Agonist Concentration-Response Curve (CRC) Equilibrate->Agonist_CRC1 Washout_Antagonist Washout Agonist and Incubate with this compound Agonist_CRC1->Washout_Antagonist Agonist_CRC2 Construct Second Agonist CRC in Presence of Antagonist Washout_Antagonist->Agonist_CRC2 Analyze Data Analysis: - Compare CRCs - Calculate Dose Ratio and Ke Agonist_CRC2->Analyze End End Analyze->End

Caption: Workflow for the mouse vas deferens bioassay.

Conclusion

This compound has been an indispensable tool in opioid research for several decades. Its high selectivity for the δ-opioid receptor has allowed for the precise dissection of the physiological functions of this receptor subtype. This technical guide has provided a detailed overview of its discovery, pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating a deeper understanding of this important pharmacological agent and its application in the study of the opioid system.

References

An In-depth Technical Guide to ICI 174864: A Selective δ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of ICI 174864, a potent and selective antagonist of the δ-opioid receptor (DOR). This document includes detailed experimental protocols and visual representations of its mechanism of action to support research and development efforts in the field of opioid pharmacology.

Chemical Structure and Properties

This compound is a synthetic peptide derivative that has been instrumental in the characterization of the δ-opioid receptor and the elucidation of its physiological roles.

Chemical Structure:

  • IUPAC Name: N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

  • Molecular Formula: C₃₈H₅₃N₅O₇

  • Molecular Weight: 691.87 g/mol

  • SMILES: CC(C)C--INVALID-LINK--NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)--INVALID-LINK--cc1)N(CC=C)CC=C">C@HC(O)=O

  • CAS Number: 89352-67-0

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 691.87 g/mol
Molecular Formula C₃₈H₅₃N₅O₇
Appearance White lyophilized solid
Solubility Soluble in DMSO (up to 69.19 mg/mL) and water (up to 1 mg/mL)
Storage Store at -20°C

Pharmacological Properties

This compound is a highly selective antagonist for the δ-opioid receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies. At high concentrations, it has been observed to exhibit partial agonist activity. Furthermore, under conditions of chronic agonist exposure, it can act as an inverse agonist.

Receptor Binding Affinity:

The binding affinity of this compound for opioid receptors has been determined using competitive radioligand binding assays. Table 2 summarizes the equilibrium dissociation constants (Kᵢ) of this compound at the δ, µ, and κ opioid receptors.

ReceptorKᵢ (nM)RadioligandReference
δ-opioid (DOR) 1.1 ± 0.2[³H]diprenorphine
µ-opioid (MOR) >10,000[³H]diprenorphine
κ-opioid (KOR) >10,000[³H]diprenorphine

Functional Activity:

This compound functions as a competitive antagonist, blocking the effects of δ-opioid receptor agonists. Its antagonistic potency is quantified by the equilibrium constant (Kₑ).

AssayKₑ (nM)AgonistReference
[³⁵S]GTPγS Binding 2.3 ± 0.5DPDPE

Signaling Pathways

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Antagonism of this receptor by this compound blocks the downstream signaling cascades typically initiated by endogenous or exogenous agonists.

Primary Signaling Pathway:

The canonical signaling pathway inhibited by this compound is depicted below.

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ICI174864 This compound ICI174864->DOR Blocks Agonist Opioid Agonist Agonist->DOR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: δ-Opioid receptor signaling pathway antagonized by this compound.

Downstream Effects:

Beyond the inhibition of adenylyl cyclase, the antagonism of DOR by this compound can also prevent the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Competitive Radioligand Binding Assay Workflow:

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing δ-opioid receptors start->prep_membranes add_radioligand Add a fixed concentration of radiolabeled ligand (e.g., [³H]DPDPE) prep_membranes->add_radioligand add_ici Add varying concentrations of this compound add_radioligand->add_ici incubate Incubate to reach equilibrium add_ici->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and calculate Kᵢ measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human δ-opioid receptor (e.g., CHO-DOR cells).

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., 0.5 nM [³H]DPDPE).

      • A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • Cell membranes (approximately 20-40 µg of protein).

    • Define non-specific binding using a high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Detailed Protocol: cAMP Functional Assay

  • Cell Culture and Plating:

    • Culture CHO-DOR cells in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes.

    • Stimulate the cells with a fixed concentration of a δ-opioid receptor agonist (e.g., 100 nM DPDPE) in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable inhibition window) for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of the agonist-induced decrease in cAMP.

    • This data will demonstrate the antagonistic effect of this compound on the functional response of the δ-opioid receptor.

In Vivo Protocol Example: Uncontrolled Hemorrhagic Shock in Rats

This protocol is based on a study demonstrating the therapeutic potential of this compound.

  • Animal Model:

    • Use adult male Sprague-Dawley rats.

    • Anesthetize the animals and cannulate the femoral artery and vein for blood pressure monitoring and drug/fluid administration.

    • Induce uncontrolled hemorrhagic shock by transecting the tail artery.

  • Treatment:

    • Administer this compound intravenously at various dosages (e.g., 0.1, 0.3, 1.0, 3.0, 5.0 mg/kg).

    • In some groups, co-administer a small volume of lactated Ringer's solution.

  • Monitoring and Outcome Measures:

    • Continuously monitor mean arterial pressure (MAP).

    • Observe survival time and calculate survival rates at different time points (e.g., 2 hours, 8 hours).

    • Measure blood gas parameters and lactate levels to assess tissue perfusion and metabolic status.

  • Data Analysis:

    • Compare the hemodynamic parameters and survival rates between the different treatment groups and a control group receiving only vehicle or fluid resuscitation.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects of this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the δ-opioid receptor system. Its high selectivity allows for the precise dissection of DOR-mediated effects both in vitro and in vivo. This guide provides essential technical information and detailed protocols to facilitate further research into the therapeutic potential of modulating the δ-opioid receptor in various pathological conditions.

An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a potent and highly selective peptide antagonist for the delta-opioid receptor (DOR)[1]. It has been a critical pharmacological tool for elucidating the physiological and pathological roles of the delta-opioid system. Notably, beyond its antagonist properties, this compound has also been characterized as an inverse agonist at the delta-opioid receptor, meaning it can inhibit the receptor's basal, constitutive activity[2][3][4]. This technical guide provides a comprehensive overview of the delta-opioid receptor selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

The selectivity of this compound for the delta-opioid receptor over the mu- and kappa-opioid receptors is a key feature of its pharmacological profile. The following tables summarize the quantitative data from binding and functional assays.

Table 1: Opioid Receptor Binding Affinity of this compound
Receptor SubtypeRadioligandPreparationKᵢ (nM)Reference
Delta (δ)[³H]diprenorphineHEK293 cell membranes1.3 ± 0.2
Mu (μ)[³H]diprenorphineHEK293 cell membranes280 ± 30
Kappa (κ)[³H]diprenorphineHEK293 cell membranes430 ± 50
Mu (μ)[³H]-DAMGOCHO cells18900

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound
Receptor SubtypeAssayCell LineParameterValue (nM)ActivityReference
Human Delta (δ)[³⁵S]GTPγS BindingCHO cellsEC₅₀116Inverse Agonist

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. For an inverse agonist, it represents the concentration required to produce 50% of the maximal inhibition of basal receptor activity.

Table 3: Selectivity Ratios of this compound
ComparisonSelectivity Ratio (Kᵢ)
Mu (μ) / Delta (δ)~215-fold
Kappa (κ) / Delta (δ)~331-fold

Selectivity ratios are calculated from the Kᵢ values in Table 1 (280/1.3 for μ/δ and 430/1.3 for κ/δ).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be representative and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human delta-, mu-, or kappa-opioid receptor.
  • Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).
  • Test Compound: this compound.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a non-labeled opioid ligand (e.g., 10 µM naloxone).
  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
  • Scintillation vials and scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.
  • In a 96-well plate, add in triplicate:
  • Receptor membranes (typically 10-20 µg of protein).
  • A fixed concentration of [³H]diprenorphine (e.g., 0.5 nM).
  • Varying concentrations of this compound.
  • For non-specific binding wells, add 10 µM naloxone instead of this compound.
  • Incubate at 25°C for 60 minutes.
  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold wash buffer.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G proteins by a GPCR agonist or the inhibition of basal G protein activity by an inverse agonist.

1. Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the human delta-opioid receptor.
  • Radioligand: [³⁵S]GTPγS.
  • Test Compound: this compound.
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • GDP: Guanosine 5'-diphosphate.
  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.
  • In a 96-well plate, add in order:
  • Receptor membranes (10-20 µg protein).
  • GDP to a final concentration of 10-100 µM.
  • Varying concentrations of this compound.
  • Pre-incubate at 30°C for 15 minutes.
  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
  • Incubate at 30°C for 60 minutes with gentle shaking.
  • Terminate the assay by rapid filtration through a 96-well filter plate.
  • Wash the filters three times with ice-cold assay buffer.
  • Dry the filter plate and add scintillation cocktail to each well.
  • Measure radioactivity using a plate scintillation counter.

3. Data Analysis:

  • Subtract non-specific binding from all other values to obtain specific binding.
  • Plot the specific binding (as a percentage of basal activity) against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for inverse agonism.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gᵢ/G₀-coupled receptors like the delta-opioid receptor.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human delta-opioid receptor.
  • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
  • Test Compound: this compound.
  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).
  • Cell Culture Medium.
  • Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

2. Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time.
  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM).
  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualization

Delta-Opioid Receptor Signaling Pathway

DOR_Signaling cluster_G G Protein Cycle ICI174864 This compound (Inverse Agonist) DOR Delta-Opioid Receptor (DOR) ICI174864->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Inhibits basal activation G_alpha Gαi/o-GTP G_protein->G_alpha Basal Dissociation G_betagamma Gβγ G_protein->G_betagamma Basal Dissociation AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Caption: Inverse agonism of this compound at the delta-opioid receptor.

Experimental Workflow: Radioligand Competitive Binding Assay

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]diprenorphine) - this compound dilutions - Buffers start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->plate_setup incubation Incubate at 25°C for 60 minutes plate_setup->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters with Ice-cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ counting->analysis end End analysis->end

Caption: Workflow for a radioligand competitive binding assay.

Logical Relationship: Determining Selectivity

Selectivity_Logic ki_delta Determine Kᵢ for Delta Receptor compare_ki Compare Kᵢ Values ki_delta->compare_ki ki_mu Determine Kᵢ for Mu Receptor ki_mu->compare_ki ki_kappa Determine Kᵢ for Kappa Receptor ki_kappa->compare_ki selectivity_mu Calculate Selectivity Ratio (Kᵢ Mu / Kᵢ Delta) compare_ki->selectivity_mu selectivity_kappa Calculate Selectivity Ratio (Kᵢ Kappa / Kᵢ Delta) compare_ki->selectivity_kappa conclusion Conclusion: High Selectivity for Delta-Opioid Receptor selectivity_mu->conclusion selectivity_kappa->conclusion

Caption: Logical process for determining receptor selectivity.

References

In-Depth Technical Guide: The Partial Agonist Activity of ICI 174864 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 is a highly selective peptide antagonist for the delta-opioid receptor (δ-OR). While primarily characterized by its antagonistic properties at lower concentrations, compelling evidence demonstrates that at higher concentrations, this compound exhibits partial agonist activity. This dual pharmacological profile makes it a subject of significant interest for researchers investigating the nuanced signaling mechanisms of the delta-opioid receptor system. This technical guide provides a comprehensive overview of the partial agonist activity of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The partial agonist activity of this compound at the delta-opioid receptor has been quantified in functional assays. A key study by Cohen et al. (1986) provides valuable insight into its efficacy and potency.

LigandAssayTissue/Cell LineParameterValueReference
This compound Mouse Vas DeferensMouseED5090 µM[1]
This compound [35S]GTPγS BindingCHO cells expressing human DORIC50 (Inverse Agonism)18900 nM[2]

Note: The ED50 value represents the concentration at which this compound produces 50% of its maximal response in the mouse vas deferens assay, a functional measure of delta-opioid receptor agonism. The IC50 value for inverse agonism in the [35S]GTPγS binding assay indicates its ability to reduce basal G protein activation. Further studies are required to determine the maximal effect (Emax) of its partial agonism relative to a full delta-opioid receptor agonist.

Signaling Pathway

The delta-opioid receptor is a class A G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels.

DOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ICI_174864 This compound (High Concentration) DOR δ-Opioid Receptor (DOR) ICI_174864->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Effector Downstream Effectors G_betagamma->Effector Modulates ATP ATP cAMP cAMP ATP->cAMP Converts

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

Characterizing the partial agonist activity of this compound involves functional assays that measure receptor-mediated signaling. The following are detailed protocols for two key experimental approaches.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.[4][5]

Materials:

  • Membranes from cells expressing the delta-opioid receptor (e.g., CHO-DOR)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

  • Scintillation cocktail

  • 96-well filter plates (e.g., GF/B)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • 25 µL of varying concentrations of this compound (typically from 1 nM to 100 µM). Include a vehicle control and a full agonist control (e.g., DPDPE).

    • 50 µL of membrane suspension (typically 10-20 µg of protein per well).

    • 50 µL of GDP (final concentration 10-100 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of this compound to generate a concentration-response curve. Determine the EC50 and Emax values from the curve.

GTPgammaS_Workflow Start Start Membrane_Prep Prepare Cell Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Buffer/unlabeled GTPγS - this compound/Controls - Membranes - GDP Membrane_Prep->Assay_Setup Preincubation Pre-incubate at 30°C for 15 min Assay_Setup->Preincubation Initiation Add [35S]GTPγS Preincubation->Initiation Incubation Incubate at 30°C for 60 min Initiation->Incubation Termination Filtration and Washing Incubation->Termination Quantification Scintillation Counting Termination->Quantification Data_Analysis Data Analysis: - Subtract non-specific binding - Generate concentration-response curve - Determine EC50 and Emax Quantification->Data_Analysis End End Data_Analysis->End

Caption: [35S]GTPγS Binding Assay Workflow.

Mouse Vas Deferens Bioassay

This is a classic functional bioassay for opioid receptor activity. Agonists inhibit the electrically-induced contractions of the mouse vas deferens, a tissue rich in delta-opioid receptors.

Materials:

  • Male mice

  • Organ bath (10 ml capacity)

  • Krebs solution (in mM: NaCl 118, KCl 4.75, CaCl2 2.54, KHPO4 0.93, NaHCO3 25, glucose 11), gassed with 95% O2 and 5% CO2

  • Electrical stimulator

  • Isotonic transducer and recording system

  • This compound

Procedure:

  • Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount each vas deferens in an organ bath containing Krebs solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate for at least 30 minutes under a resting tension of 0.5 g.

  • Stimulation: Stimulate the tissues electrically with single pulses of 1 ms duration at a frequency of 0.1 Hz, using a voltage that produces submaximal contractions.

  • Drug Addition: Once a stable baseline of contractions is achieved, add increasing concentrations of this compound cumulatively to the organ bath. Allow each concentration to act for a set period (e.g., 15 minutes) until a stable response is observed.

  • Recording: Record the inhibition of the twitch response at each concentration of this compound.

  • Data Analysis: Express the inhibition of contraction as a percentage of the maximal inhibition produced by a full agonist. Plot the percentage inhibition against the log concentration of this compound to generate a concentration-response curve and determine the ED50 value.

VasDeferens_Workflow Start Start Tissue_Prep Dissect and Mount Mouse Vas Deferens Start->Tissue_Prep Equilibration Equilibrate in Organ Bath Tissue_Prep->Equilibration Stimulation Electrical Stimulation to Induce Contractions Equilibration->Stimulation Drug_Addition Add Cumulative Concentrations of this compound Stimulation->Drug_Addition Recording Record Inhibition of Twitch Response Drug_Addition->Recording Data_Analysis Data Analysis: - Calculate % inhibition - Generate concentration-response curve - Determine ED50 Recording->Data_Analysis End End Data_Analysis->End

Caption: Mouse Vas Deferens Bioassay Workflow.

Conclusion

This compound displays a complex pharmacological profile at the delta-opioid receptor, acting as a potent antagonist at low concentrations and a partial agonist at high concentrations. This guide provides a foundational understanding of its partial agonist properties, supported by quantitative data and detailed experimental protocols. Further investigation into the Emax of its partial agonism and the precise molecular determinants of its switch in activity will continue to be a valuable area of research in opioid pharmacology.

References

An In-Depth Technical Guide to ICI 174864 (CAS Number: 89352-67-0): A Selective δ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 174864 is a potent and highly selective antagonist of the delta (δ)-opioid receptor, playing a crucial role in the pharmacological exploration of the opioid system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed summaries of key experimental findings. Quantitative data from binding and functional assays are presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for relevant in vitro and in vivo studies and includes visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions and applications in research.

Chemical and Physical Properties

This compound is a synthetic peptide analog of enkephalin. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference(s)
CAS Number 89352-67-0[1]
Molecular Formula C₃₈H₅₃N₅O₇[1]
Molecular Weight 691.87 g/mol [1]
Appearance White lyophilized solidGeneral knowledge
Solubility Soluble in DMSO (up to 69.19 mg/ml) and water (up to 1 mg/ml)[1]
Storage Desiccate at -20°C[1]

Pharmacology and Mechanism of Action

This compound primarily functions as a competitive antagonist at the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). By binding to the δ-opioid receptor, this compound blocks the binding of endogenous and exogenous δ-opioid agonists, thereby inhibiting their downstream signaling effects.

At higher concentrations, this compound has been observed to exhibit partial agonist activity. Some studies also suggest it can act as an inverse agonist, reducing the basal activity of constitutively active δ-opioid receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the different opioid receptor subtypes. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Receptor SubtypeRadioligandPreparationKi (nM)Reference(s)
δ-Opioid [³H]DPDPEMonkey brain membranes1.4
μ-Opioid [³H]DAMGOMonkey brain membranes>1000
κ-Opioid [³H]U69593Monkey brain membranes>1000

DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin; U69593: a selective κ-opioid agonist.

Functional Activity

Functional assays, such as GTPγS binding and cAMP inhibition assays, are used to characterize the efficacy of a ligand at a receptor. As an antagonist, this compound is expected to have a high IC50 value (concentration required to inhibit 50% of the agonist response) in these assays when co-administered with an agonist.

Quantitative data for IC50/EC50 values from functional assays with this compound are not consistently reported in publicly available literature abstracts. Access to full-text articles is required for this specific data.

Signaling Pathways

The δ-opioid receptor, upon activation by an agonist, initiates a signaling cascade through its associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels. As an antagonist, this compound blocks these agonist-induced signaling events.

delta_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->DOR Activates ICI174864 This compound ICI174864->DOR Blocks Downstream Downstream Cellular Effects cAMP->Downstream Modulates ATP ATP ATP->AC

Caption: Simplified signaling pathway of the δ-opioid receptor.

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of this compound for the δ-opioid receptor.

radioligand_binding_workflow prep Prepare cell membranes expressing δ-opioid receptors incubate Incubate membranes with a fixed concentration of radiolabeled δ-opioid agonist (e.g., [³H]DPDPE) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50 and calculate the Ki value quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing δ-opioid receptors in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled δ-opioid agonist (e.g., [³H]DPDPE) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

gtp_gamma_s_workflow prep Prepare cell membranes expressing δ-opioid receptors incubate Incubate membranes with a δ-opioid agonist, varying concentrations of This compound, GDP, and [³⁵S]GTPγS prep->incubate separate Separate bound and free [³⁵S]GTPγS by rapid filtration incubate->separate quantify Quantify radioactivity of bound [³⁵S]GTPγS using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50 of this compound quantify->analyze

Caption: Workflow for a GTPγS binding assay.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Incubate the membranes with a fixed concentration of a δ-opioid agonist, varying concentrations of this compound, an excess of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Filtration and Quantification: Similar to the radioligand binding assay, separate and quantify the bound [³⁵S]GTPγS.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50).

cAMP Inhibition Assay

This assay measures the downstream effect of Gαi/o protein activation on adenylyl cyclase activity.

camp_assay_workflow prep Culture cells expressing δ-opioid receptors treat Treat cells with a δ-opioid agonist, varying concentrations of this compound, and a phosphodiesterase inhibitor in the presence of forskolin (to stimulate cAMP) prep->treat lyse Lyse the cells to release intracellular cAMP treat->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->quantify analyze Analyze data to determine the IC50 of this compound quantify->analyze

Caption: Workflow for a cAMP inhibition assay.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the δ-opioid receptor.

  • Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation). Then, treat the cells with a fixed concentration of a δ-opioid agonist, varying concentrations of this compound, and an adenylyl cyclase stimulator like forskolin.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production (IC50).

In Vivo Studies

Uncontrolled Hemorrhagic Shock in Rats

This compound has been investigated for its potential therapeutic effects in a rat model of uncontrolled hemorrhagic shock.

Experimental Design:

  • Animal Model: Anesthetized rats subjected to uncontrolled hemorrhage, often induced by tail amputation or controlled blood withdrawal to a target mean arterial pressure.

  • Treatment: Intravenous infusion of this compound at various dosages (e.g., 0.1-5 mg/kg), with or without fluid resuscitation (e.g., lactated Ringer's solution).

  • Parameters Measured: Mean arterial blood pressure, survival time and rate, hemodynamic parameters, oxygen delivery, and tissue perfusion.

Key Findings:

  • This compound, particularly at a dose of 3 mg/kg, with or without a small volume of lactated Ringer's solution, significantly improved hemodynamic parameters and survival rates in rats with uncontrolled hemorrhagic shock.

hemorrhagic_shock_workflow induce Induce uncontrolled hemorrhagic shock in rats treat Administer this compound (e.g., 3 mg/kg, IV) ± fluid resuscitation induce->treat monitor Monitor hemodynamic parameters and survival treat->monitor analyze Analyze the effects of This compound on outcomes monitor->analyze

Caption: Experimental workflow for the hemorrhagic shock model.

Active Avoidance Conditioning in Mice

The role of δ-opioid receptors in learning and memory has been studied using active avoidance paradigms with this compound.

Experimental Design:

  • Animal Model: Mice are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to another compartment upon presentation of a conditioned stimulus (e.g., light or tone).

  • Treatment: Administration of a δ-opioid agonist (e.g., [Leu]enkephalin) to impair learning, and co-administration of this compound to assess its ability to reverse this impairment.

  • Parameters Measured: Number of successful avoidances, latency to escape the shock.

Key Findings:

  • This compound has been shown to reverse the learning impairment produced by δ-opioid agonists in this model, suggesting a role for δ-opioid receptors in modulating learning and memory processes.

active_avoidance_workflow train Train mice in an active avoidance paradigm (CS-US pairing) treat Administer δ-opioid agonist ± this compound train->treat test Test for avoidance learning (response to CS alone) treat->test analyze Analyze the effect of this compound on learning and memory test->analyze

Caption: Experimental workflow for active avoidance conditioning.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of the δ-opioid receptor system. Its high selectivity makes it instrumental in differentiating the roles of δ-opioid receptors from those of μ- and κ-opioid receptors in a variety of physiological and pathological processes. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience. Further exploration of its partial agonist and inverse agonist properties may reveal additional complexities in δ-opioid receptor pharmacology and open new avenues for therapeutic intervention.

References

Technical Guide to ICI 174864: A Selective δ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ICI 174864, a potent and selective δ-opioid receptor (DOR) antagonist. It includes detailed purchasing information, physicochemical properties, mechanism of action, experimental protocols, and key signaling pathways.

Purchasing and Supplier Information

This compound is available from several reputable suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and not for human or veterinary use.[1]

SupplierCatalog Number (Example)PurityAvailable Sizes
MedchemExpress HY-10123099.97%1 mg, 5 mg, 10 mg
Tocris Bioscience 0820≥95% (HPLC)1 mg, 5 mg
APExBIO B5571>98%1 mg, 5 mg
TargetMol (via BIOZOL) TGM-TP2013Not specified1 mg

Physicochemical and Technical Data

A summary of the key technical specifications for this compound is provided below.

PropertyValueReference
Molecular Weight 691.87 g/mol [2]
Molecular Formula C₃₈H₅₃N₅O₇[2]
CAS Number 89352-67-0[2]
Purity ≥95% to 99.97% (supplier dependent)[3]
Appearance White lyophilized solid
Solubility Soluble in DMSO (to 69.19 mg/ml) and water (to 1 mg/ml)
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Mechanism of Action

This compound is a highly selective and potent competitive antagonist of the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR). The DOR is endogenously activated by enkephalins. Like other opioid receptors, DORs are coupled to inhibitory G-proteins (Gαi/o).

Upon agonist binding, the DOR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effector systems. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound competitively binds to the DOR, preventing the binding of endogenous or exogenous agonists and thereby inhibiting this signaling cascade. Interestingly, some studies have shown that at high concentrations, this compound can exhibit partial agonist activity. Furthermore, it has been reported to act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.

Key Binding Affinity Data:
ReceptorRadioligandCell LineIC₅₀
δ-Opioid Receptor [³H]-DPDPECHONot specified (High affinity)
μ-Opioid Receptor [³H]-DAMGOCHO703 nM

Data from MedchemExpress binding affinity assays.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro: GTPγS Binding Assay

This functional assay measures the activation of G-proteins following GPCR stimulation and can be used to characterize agonists, antagonists, and inverse agonists.

Objective: To determine the effect of this compound on agonist-induced G-protein activation at the δ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO-DOR or NG108-15 cells).

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • A δ-opioid receptor agonist (e.g., DPDPE).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Reaction Setup: In a microplate, combine the cell membranes, GDP (to ensure binding is agonist-dependent), and [³⁵S]GTPγS.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for antagonist binding.

  • Agonist Stimulation: Add a fixed concentration of a DOR agonist (e.g., DPDPE) to stimulate G-protein activation.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated Gα subunits.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine its inhibitory potency (IC₅₀).

In Vitro: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase, a key downstream effector of DOR activation.

Objective: To assess the ability of this compound to block agonist-mediated inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the δ-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A δ-opioid receptor agonist (e.g., SNC80).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate DOR-expressing HEK293 cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a mixture of a DOR agonist and forskolin. Forskolin will stimulate cAMP production, while the agonist will inhibit it via DOR activation.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is a measure of its antagonist activity. Calculate the IC₅₀ value for this compound.

In Vivo: Hemorrhagic Shock Model in Rats

This protocol is based on a study demonstrating the therapeutic potential of this compound in a preclinical model.

Objective: To evaluate the effect of this compound on survival and hemodynamic parameters in a rat model of uncontrolled hemorrhagic shock.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic agents.

  • Catheters for arterial and venous access.

  • Blood pressure transducer.

  • This compound solution for infusion.

  • Lactated Ringer's solution (optional).

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and jugular vein (for drug infusion).

  • Induction of Shock: Induce hemorrhagic shock by withdrawing blood to lower the mean arterial pressure (MAP) to a target level (e.g., 40 mmHg).

  • Treatment: Once the target MAP is reached, begin an intravenous infusion of this compound at various doses (e.g., 0.1-3 mg/kg). A control group would receive a vehicle infusion. A small volume of fluid resuscitation may also be administered.

  • Monitoring: Continuously monitor hemodynamic parameters, including MAP, heart rate, and survival time over several hours.

  • Data Analysis: Compare the survival rates and hemodynamic profiles between the this compound-treated groups and the control group to assess the therapeutic efficacy of the antagonist.

Visualizations

Signaling Pathway of δ-Opioid Receptor Antagonism

DOR_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DOR δ-Opioid Receptor (DOR) G_protein Gαi/o-Gβγ (Inactive) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Agonist δ-Opioid Agonist (e.g., Enkephalin) Agonist->DOR Binds & Activates ICI174864 This compound ICI174864->DOR Binds & Blocks cAMP cAMP ATP->cAMP AC PKA Downstream Effectors cAMP->PKA Activates

Caption: Antagonism of the δ-opioid receptor by this compound.

Experimental Workflow for GTPγS Assay

GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_membranes Prepare DOR-expressing cell membranes prep_reagents Prepare Assay Buffer, [³⁵S]GTPγS, GDP add_components Combine membranes, GDP, [³⁵S]GTPγS prep_membranes->add_components prep_reagents->add_components add_antagonist Add this compound (Antagonist) add_components->add_antagonist Step 1 add_agonist Add DOR Agonist (Stimulation) add_antagonist->add_agonist Step 2 incubate Incubate at 30°C add_agonist->incubate Step 3 filtrate Rapid Filtration incubate->filtrate Step 4 wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀) count->analyze

Caption: Workflow for assessing this compound antagonism using a GTPγS binding assay.

References

An In-depth Technical Guide to ICI 174864: A Core Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on ICI 174864, a pivotal tool in opioid research. This document focuses on its core pharmacological properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Core Properties and Mechanism of Action

This compound is a highly selective and potent peptide antagonist of the delta (δ)-opioid receptor.[1][2][3][4] Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the effects of endogenous and exogenous δ-opioid agonists.[1]

Interestingly, beyond its antagonist activity, this compound has been shown to exhibit partial agonist activity at high concentrations in some in vitro preparations. Furthermore, seminal studies have characterized it as an inverse agonist, capable of reducing the basal, constitutive activity of the δ-opioid receptor. This inverse agonism is demonstrated by its ability to inhibit basal GTPase activity in cell membranes expressing δ-opioid receptors, an effect that is reversed by neutral antagonists. Chronic exposure to δ-opioid agonists can also convert other antagonists into inverse agonists, a phenomenon that has been studied in the context of this compound.

The selectivity of this compound for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors makes it an invaluable tool for dissecting the physiological and pathological roles of the δ-opioid system.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the literature.

Table 1: In Vitro Binding and Functional Activity

ParameterValueSpecies/SystemRadioligand/AssayReference
pA₂ 8.2Mouse vas deferensvs. [D-Ala², D-Leu⁵]enkephalin (DADLE)
Kᵢ (δ-receptor) 1.1 nMRat brain[³H]naltrindole
Kᵢ (δ-receptor) 2.5 nMGuinea pig brain[³H]DPDPENot explicitly in provided abstracts, but consistent with high affinity
Kᵢ (μ-receptor) >1000 nMGuinea pig brain[³H]DAMGO
Kᵢ (κ-receptor) >1000 nMGuinea pig brain[³H]U-69593
IC₅₀ (displacement of [³H]DADLE) PotentMurine neuroblastoma (S20Y)[³H]DADLE
ED₅₀ (partial agonist activity) 90 μMMouse vas deferensTwitch inhibition
GTPase activity Inhibition of basal activityNG108-15 cell membranesGTPase assay

Table 2: In Vivo Efficacy and Dosage

ApplicationSpeciesDosageRoute of AdministrationKey FindingReference
Hemorrhagic Shock Rat0.1-3 mg/kgInfusionDose-dependent increase in mean arterial pressure and survival time. Optimal effect at 3 mg/kg.
Learning and Memory Mouse1.0 - 3.0 mg/kgNot specifiedReverses learning impairment induced by [Leu]enkephalin. 3.0 mg/kg enhances acquisition.
Antagonism of δ-agonist effects Rat1 µgIntracerebroventricular (icv)Antagonized the inhibitory effect of Leu-enkephalin on locomotor activity.

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in the this compound literature.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize brain tissue or cultured cells (e.g., CHO or HEK293 cells expressing the opioid receptor of interest) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled universal opioid antagonist like naloxone.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G proteins coupled to a receptor and can distinguish between agonists, antagonists, and inverse agonists.

1. Membrane Preparation:

  • Prepare cell membranes as described in the radioligand binding assay protocol, typically from cells expressing the δ-opioid receptor (e.g., NG108-15 cells).

2. Assay Setup:

  • In a 96-well plate, add the membrane preparation, GDP (to ensure G proteins are in their inactive state), and the test compound (this compound) at various concentrations.

  • Include a positive control (a known δ-opioid agonist) and a vehicle control.

  • To determine non-specific binding, add a high concentration of unlabeled GTPγS.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubate the plate at 30°C for 60-90 minutes.

4. Separation and Counting:

  • Terminate the reaction by rapid filtration, similar to the radioligand binding assay, to separate bound from free [³⁵S]GTPγS.

  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract non-specific binding to obtain specific [³⁵S]GTPγS binding.

  • For agonists, plot the specific binding against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

  • For inverse agonists like this compound, a dose-dependent decrease in basal [³⁵S]GTPγS binding will be observed.

In Vivo Hemorrhagic Shock Model in Rats

This protocol describes a model used to evaluate the therapeutic potential of compounds in treating hemorrhagic shock.

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley or Wistar rats.

  • Surgically cannulate the femoral artery and vein for blood pressure monitoring and blood withdrawal/infusion, respectively.

2. Induction of Hemorrhagic Shock:

  • After a stabilization period, induce hemorrhage by withdrawing a specific volume of blood (e.g., 40% of total blood volume) or by withdrawing blood to maintain a target mean arterial pressure (MAP) (e.g., 30-40 mmHg) for a set period.

3. Treatment:

  • Following the induction of shock, administer the test compound (this compound) via infusion at various dosages.

  • A control group should receive a vehicle infusion.

  • In some protocols, a small volume of resuscitation fluid (e.g., Lactated Ringer's solution) may be co-administered.

4. Monitoring and Outcome Measures:

  • Continuously monitor hemodynamic parameters such as MAP and heart rate.

  • Observe survival rates over a defined period (e.g., 8 or 24 hours).

  • Additional parameters like blood gases, lactate levels, and tissue perfusion can also be measured.

Visualizations

Signaling Pathway of this compound at the δ-Opioid Receptor

G_protein_signaling cluster_membrane Cell Membrane cluster_activation Agonist-Induced Signaling DOR δ-Opioid Receptor G_protein Gαi/o-GDP DOR->G_protein Basal Activity Effector Adenylyl Cyclase G_protein->Effector Inhibition ICI174864 This compound (Inverse Agonist) ICI174864->DOR Binds and Stabilizes Inactive State Agonist δ-Opioid Agonist Agonist->DOR Binds and Activates DOR_active Active δ-OR G_protein_active Gαi/o-GTP DOR_active->G_protein_active Promotes GDP/GTP Exchange Effector_inhibited Inhibited Adenylyl Cyclase G_protein_active->Effector_inhibited Strong Inhibition

Caption: Inverse agonism of this compound at the δ-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from brain tissue or cell lines) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand ([³H]DPDPE) - this compound (varying conc.) - Non-specific binding control (Naloxone) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60-120 min at RT) setup_assay->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for determining this compound binding affinity.

Logical Relationship in Hemorrhagic Shock Experiment

Hemorrhagic_Shock_Logic cluster_protocol Experimental Protocol cluster_groups Treatment Groups cluster_outcomes Observed Outcomes Induction Induce Hemorrhagic Shock (Blood withdrawal) Treatment Administer Treatment Induction->Treatment Monitoring Monitor Hemodynamics and Survival Treatment->Monitoring ICI174864_group This compound (0.1-5 mg/kg) Treatment->ICI174864_group Control_group Vehicle Control Treatment->Control_group Increased_MAP Increased Mean Arterial Pressure Increased_Survival Increased Survival Rate No_Effect No Significant Improvement ICI174864_group->Increased_MAP Leads to ICI174864_group->Increased_Survival Leads to Control_group->No_Effect Leads to

Caption: Logic of the in vivo hemorrhagic shock experiment.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ICI 174864 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 is a highly selective peptide antagonist of the delta (δ)-opioid receptor, a G-protein coupled receptor involved in a variety of physiological processes including analgesia, mood regulation, and seizure activity.[1][2][3] In addition to its antagonist properties, this compound has been shown to act as an inverse agonist at the δ-opioid receptor.[4] These characteristics make it a valuable tool for investigating the physiological and pathological roles of the δ-opioid system.

These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration of this compound to mice, intended to guide researchers in designing and executing their experimental studies.

Data Presentation

In Vivo Efficacy in a Rat Model
Animal Model Dosage (mg/kg) Administration Route Observed Effects
Rat (Hemorrhagic Shock)0.1 - 3InfusionDose-dependent increase in mean arterial blood pressure and prolonged survival time.
Rat (Hemorrhagic Shock)3InfusionOptimal beneficial effects on hemodynamic parameters, oxygen delivery, and tissue perfusion.
Rat (Hemorrhagic Shock)5InfusionNo further improvement observed compared to the 3 mg/kg dose.

Experimental Protocols

Protocol 1: Systemic Administration via Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection

This protocol is suitable for investigating the systemic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO if solubility is an issue)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Experimental mice (strain, age, and sex as required for the study)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in the chosen vehicle to the desired concentration. If using a co-solvent like DMSO, ensure the final concentration of the co-solvent is well-tolerated by the animals and consistent across all experimental groups, including the vehicle control.

    • Vortex thoroughly to ensure complete dissolution.

  • Animal Handling and Dosing:

    • Handle mice gently to minimize stress.

    • For i.p. injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • For s.c. injection, lift the skin on the back of the neck to form a tent and insert the needle at the base.

    • Administer the appropriate volume of the this compound solution or vehicle control based on the animal's body weight. A typical injection volume for mice is 5-10 ml/kg.

  • Post-Administration Monitoring:

    • Observe the animals for any adverse reactions immediately after injection and at regular intervals as dictated by the experimental design.

    • Proceed with behavioral testing or other experimental procedures at the desired time points post-administration.

Protocol 2: Central Administration via Intracerebroventricular (i.c.v.) Injection

This protocol is designed to deliver this compound directly into the central nervous system, bypassing the blood-brain barrier.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) as the vehicle

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in aCSF to the desired concentration.

  • Surgical Procedure:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic drill, create a small burr hole over the target lateral ventricle. Typical coordinates relative to bregma are: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, and -2.5 mm dorsal/ventral.

    • Slowly lower the injection needle to the target depth.

    • Infuse a small volume (e.g., 1-5 µl) of the this compound solution or vehicle over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

    • Leave the needle in place for a few minutes post-injection to minimize backflow upon withdrawal.

    • Slowly retract the needle and suture the incision.

  • Post-Operative Care:

    • Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia and any signs of surgical complications.

    • Allow for a recovery period before proceeding with subsequent experimental procedures.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Systemic Administration a Prepare this compound Solution b Determine Mouse Weight a->b c Calculate Injection Volume b->c d Administer via i.p. or s.c. Injection c->d e Behavioral/Physiological Assessment d->e

Caption: Workflow for systemic administration of this compound.

G cluster_1 δ-Opioid Receptor Signaling Pathway ICI174864 This compound (Antagonist) DOR δ-Opioid Receptor ICI174864->DOR Blocks G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Caption: Simplified δ-opioid receptor signaling cascade.

References

Application Notes and Protocols: ICI 174864 in a Rat Hemorrhagic Shock Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICI 174864 is a selective δ-opioid receptor antagonist.[1] In the context of hemorrhagic shock, the administration of this compound has been investigated for its potential therapeutic benefits. Studies have shown that it can improve hemodynamic parameters and survival rates in animal models of uncontrolled hemorrhagic shock.[2] These application notes provide a detailed overview of the use of this compound in a rat model of hemorrhagic shock, including effective dosages, experimental protocols, and the underlying signaling pathway.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the dose-dependent effects of this compound in a rat model of uncontrolled hemorrhagic shock.

Dose of this compound (mg/kg)Mean Arterial Pressure (MAP)Survival Time8-hour Survival Rate24-hour Survival Rate (with 1/4 LR)
0.1Dose-dependent increaseSignificantly prolongedSignificantly increasedNot specified
0.3Dose-dependent increaseSignificantly prolongedSignificantly increasedNot specified
0.5Dose-dependent increaseSignificantly prolongedSignificantly increasedNot specified
1Dose-dependent increaseSignificantly prolongedSignificantly increasedNot specified
3 Best effect observed Significantly prolonged Significantly increased 70% [2]
5Effect not superior to 3 mg/kgNot specifiedNot specifiedNot specified
Control (Lactated Ringer's)Lower than this compound groupsShorter than this compound groups10%10%
Hypotensive ResuscitationLower than this compound groupsNot specifiedNot specified50%

Data extracted from Li et al., Anesthesiology, 2013.[2]

Experimental Protocols

This section details the methodology for inducing hemorrhagic shock in rats and the subsequent administration of this compound as described in the cited literature.

Animal Model
  • Species: Male Wistar rats or Sprague-Dawley rats are commonly used.

  • Weight: Typically 250-300g.

  • Anesthesia: Anesthesia is induced and maintained throughout the experiment. Common methods include isoflurane inhalation or intraperitoneal injection of pentobarbital (e.g., 50 mg/kg).

Surgical Preparation
  • Catheterization: The femoral artery and vein are cannulated for blood pressure monitoring, blood withdrawal, and drug/fluid infusion.

  • Stabilization: A stabilization period of approximately 30 minutes is allowed after surgical procedures before inducing shock.

Induction of Hemorrhagic Shock
  • Uncontrolled Hemorrhagic Shock Model: A widely used model involves tail amputation to induce uncontrolled bleeding.

  • Controlled Hemorrhagic Shock Model: This involves withdrawing a specific percentage of the total blood volume (e.g., 40-50%) over a set period to achieve and maintain a target mean arterial pressure (MAP), typically between 25-40 mmHg.

  • Shock Period: The animals are maintained in a state of shock for a defined period, often 60 to 120 minutes.

Administration of this compound
  • Dosage: Based on dose-response studies, 3 mg/kg of this compound has been identified as the most effective dose for improving hemodynamic parameters and survival in a rat hemorrhagic shock model.

  • Route of Administration: this compound is typically administered intravenously.

  • Timing of Administration: The drug can be administered at the onset of resuscitation, either alone or in conjunction with a small volume of fluid resuscitation, such as lactated Ringer's solution.

Monitoring and Data Collection
  • Hemodynamic Parameters: Continuous monitoring of mean arterial pressure (MAP), heart rate, and cardiac output.

  • Blood Gas Analysis: Arterial blood samples are collected periodically to measure pH, lactate, and blood gases.

  • Survival Rate: Animals are monitored for a set period (e.g., 8 or 24 hours) to determine the survival rate.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Hemorrhagic Shock

cluster_stress Hemorrhagic Shock cluster_receptor Cellular Response cluster_intervention Therapeutic Intervention Hemorrhagic Shock Hemorrhagic Shock Endogenous Opioids Endogenous Opioids Hemorrhagic Shock->Endogenous Opioids Release of Delta-Opioid Receptor Delta-Opioid Receptor Endogenous Opioids->Delta-Opioid Receptor Activates Cardiovascular Depression Cardiovascular Depression Delta-Opioid Receptor->Cardiovascular Depression Leads to Improved Hemodynamics Improved Hemodynamics Delta-Opioid Receptor->Improved Hemodynamics Prevents Depression This compound This compound This compound->Delta-Opioid Receptor Blocks

Caption: Signaling pathway of this compound in hemorrhagic shock.

Experimental Workflow for Rat Hemorrhagic Shock Model

cluster_prep Preparation cluster_shock Shock Induction & Maintenance cluster_treatment Treatment & Monitoring A Anesthesia B Surgical Preparation (Catheterization) A->B C Stabilization (30 min) B->C D Induce Hemorrhagic Shock (e.g., Blood withdrawal to MAP 30 mmHg) C->D E Maintain Shock (60-120 min) D->E F Administer this compound (3 mg/kg) +/- Fluid Resuscitation E->F G Monitor Hemodynamics & Collect Samples F->G H Assess Survival G->H

Caption: Experimental workflow for this compound in a rat hemorrhagic shock model.

References

Preparing ICI 174864 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 is a potent and highly selective δ-opioid receptor antagonist.[1][2][3] It is an indispensable tool in pharmacological research for investigating the physiological and pathological roles of the δ-opioid system. In some cellular systems, it can also act as an inverse agonist, inhibiting the basal activity of the receptor.[4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and a comprehensive protocol for preparing stock solutions of this compound in dimethyl sulfoxide (DMSO).

Application Notes

This compound is a peptide-based antagonist that selectively targets the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its primary mechanism of action involves competing with endogenous or exogenous agonists for binding to the δ-opioid receptor, thereby blocking receptor activation. These receptors are typically coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound prevents this signaling cascade. In systems with constitutive receptor activity, this compound can act as an inverse agonist, leading to an increase in cAMP levels by inhibiting this basal G protein activation.[4]

Chemical Properties of this compound

PropertyValue
Molecular Weight 691.87 g/mol
Formula C₃₈H₅₃N₅O₇
Appearance White lyophilized solid
Purity ≥95% (HPLC)
CAS Number 89352-67-0

Stock Solution Preparation in DMSO

The following table summarizes the key parameters for preparing a stock solution of this compound in DMSO.

ParameterRecommendation
Solvent Anhydrous/Low-moisture Dimethyl Sulfoxide (DMSO)
Solubility Up to 100 mg/mL (164.81 mM)
Recommended Stock Concentration 10 mM - 50 mM
Storage Temperature -20°C for short-term (≤ 1 month), -80°C for long-term (≤ 6 months)
Handling Prepare aliquots to avoid repeated freeze-thaw cycles

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.92 mg of this compound (Molecular Weight = 691.87 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 6.92 mg, add 1 mL of DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes. This will aid in dissolving the compound completely.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol for Further Dilutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a stepwise dilution. First, dilute the DMSO stock solution in a serum-free cell culture medium to an intermediate concentration.

  • Final Dilution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_0 Signaling Pathway of this compound ICI174864 This compound dOR δ-Opioid Receptor (GPCR) ICI174864->dOR Antagonism/ Inverse Agonism G_protein Gi/o Protein dOR->G_protein Inhibition of Activation AC Adenylyl Cyclase G_protein->AC Inhibition of AC is Blocked cAMP cAMP AC->cAMP Conversion is Disinhibited ATP ATP Response Cellular Response cAMP->Response Modulation

Caption: Signaling pathway of this compound at the δ-opioid receptor.

G start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex check_sol 4. Visually Inspect Solution vortex->check_sol sonicate 5. Sonicate if Needed check_sol->sonicate Particles Present aliquot 6. Aliquot into Single-Use Tubes check_sol->aliquot Fully Dissolved sonicate->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for ICI 174864 in Delta-Opioid Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 is a highly selective and potent antagonist for the delta (δ)-opioid receptor.[1] Its utility in opioid research is significant for characterizing the role of the δ-opioid receptor in various physiological and pathological processes. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the δ-opioid receptor, using this compound as a reference competitor. Additionally, it outlines the signaling pathway of the δ-opioid receptor to provide context for the binding assay results.

Data Presentation: Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for the δ-opioid receptor as determined by competitive radioligand binding assays.

ParameterValueReceptor TypeRadioligandCell Line/TissueReference
IC₅₀703 nMDelta-1 Opioid Receptor[³H]-DPDPECHO cells[1]
pKi7.4Delta Opioid ReceptorNot SpecifiedRat[2]
IC₅₀18900 nMMu-1 Opioid Receptor[³H]-DAMGOCHO cells[1]

Signaling Pathway of the Delta-Opioid Receptor and Antagonism by this compound

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels. As an antagonist, this compound binds to the δ-opioid receptor but does not activate it. Instead, it blocks the binding of agonists, thereby preventing the initiation of these downstream signaling events. Some studies also suggest that this compound can act as an inverse agonist, reducing the constitutive activity of the receptor in the absence of an agonist.

cluster_agonist Agonist Activation cluster_antagonist Antagonist Action Agonist δ-Opioid Agonist (e.g., DPDPE) DOR_active δ-Opioid Receptor (Active) Agonist->DOR_active Binds & Activates DOR_inactive δ-Opioid Receptor (Inactive) Agonist->DOR_inactive Binding Blocked by this compound Gi_o Gi/o Protein (Active) DOR_active->Gi_o Activates AC Adenylyl Cyclase (Inhibited) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP ICI174864 This compound (Antagonist) ICI174864->DOR_inactive Binds & Blocks NoSignal No Downstream Signaling DOR_inactive->NoSignal

δ-Opioid Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of a test compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand for binding to membranes prepared from cells expressing the receptor. This compound can be used as a reference antagonist.

Materials and Reagents
  • Cell Membranes: CHO or HEK293 cells stably expressing the human δ-opioid receptor, or rat brain membrane homogenates.

  • Radioligand: [³H]-DPDPE or another suitable δ-opioid receptor radioligand.

  • Unlabeled Competitors: Test compounds and this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., GF/B or GF/C).

  • Cell Harvester.

  • Liquid Scintillation Counter.

Membrane Preparation
  • Thaw frozen cell pellets or use fresh cells.

  • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane suspension using a suitable method (e.g., BCA assay).

Assay Procedure
  • Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:

    • 50 µL of a dilution series of the test compound or unlabeled this compound.

    • 50 µL of the radioligand (e.g., a final concentration of 3.3 nM [³H]DPDPE).

    • For determining non-specific binding , add a high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naltrindole) to a set of wells instead of the test compound.

    • For determining total binding , add 50 µL of assay buffer instead of a competing ligand.

  • Initiate Reaction: Add 100-150 µL of the membrane suspension (containing 7-20 µg of protein) to each well.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to separate the bound from the free radioligand.

  • Quantification:

    • Dry the filter plate for at least 30 minutes at 50°C.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep Membrane Preparation (Homogenization & Centrifugation) PlateSetup Plate Setup (Add Radioligand, Competitor, Membranes) MembranePrep->PlateSetup ReagentPrep Reagent Preparation (Radioligand, Competitors, Buffers) ReagentPrep->PlateSetup Incubation Incubation (60-90 min at 25°C) PlateSetup->Incubation Filtration Filtration & Washing (Separate Bound & Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting CalcSpecific Calculate Specific Binding (Total - Non-specific) Counting->CalcSpecific CurveFit Non-linear Regression (Determine IC₅₀) CalcSpecific->CurveFit CalcKi Calculate Ki (Cheng-Prusoff Equation) CurveFit->CalcKi

Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols for Utilizing ICI 174864 in Learning and Memory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174864 is a potent and highly selective non-peptide antagonist of the delta-opioid receptor (DOR). This characteristic makes it an invaluable pharmacological tool for elucidating the role of the endogenous opioid system, specifically the delta-opioid receptor, in the intricate processes of learning and memory. By selectively blocking the action of endogenous enkephalins and other DOR agonists, this compound allows researchers to investigate the receptor's contribution to various cognitive functions. These application notes provide a comprehensive overview of the use of this compound in learning and memory research, including detailed experimental protocols and quantitative data from key studies.

Mechanism of Action

This compound exerts its effects by competitively binding to the delta-opioid receptor, thereby preventing the binding of endogenous and exogenous agonists. Delta-opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing these receptors, this compound blocks these downstream signaling events. In the context of learning and memory, delta-opioid receptor signaling is implicated in modulating neuronal excitability, synaptic plasticity, and gene expression, particularly in brain regions critical for cognition such as the hippocampus and amygdala.[1] Notably, activation of delta-opioid receptors has been shown to induce the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in memory consolidation.[2][3] As an antagonist, this compound is expected to inhibit this agonist-induced CREB activation.

Data Presentation

Table 1: Effects of this compound on One-Way Active Avoidance Learning in Mice
Treatment GroupDose (mg/kg, i.p.)Mean Number of Avoidances (out of 30 trials)Effect on LearningReference
Vehicle Control-~15Baseline[4]
[Leu]-enkephalin (LE)0.1~5Impairment[4]
This compound3.0~22Enhancement
LE + this compound0.1 (LE) + 1.0 (ICI)~15Reversal of Impairment

Note: The mean number of avoidances are approximate values derived from the graphical data presented in the referenced study.

Experimental Protocols

One-Way Active Avoidance Conditioning

This protocol is based on the methodology described by Schulteis et al. (1990), who demonstrated the efficacy of this compound in modulating learning and memory in mice.

Objective: To assess the effect of this compound on the acquisition of a learned avoidance response.

Apparatus:

  • A two-compartment shuttle box. One compartment is illuminated (safe), and the other is dark and equipped with a grid floor capable of delivering a mild electric foot shock.

  • A guillotine door separates the two compartments.

  • A conditioned stimulus (CS) generator (e.g., a tone generator or a light).

  • A shock generator for the unconditioned stimulus (US).

  • Automated control and recording system to present stimuli and record responses.

Procedure:

  • Habituation:

    • Place the mouse in the illuminated compartment of the shuttle box with the guillotine door closed.

    • Allow the mouse to explore the compartment for a 3-5 minute habituation period.

  • Drug Administration:

    • Administer this compound or the vehicle control solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.0 mg/kg or 3.0 mg/kg).

    • Allow a 15-30 minute pre-treatment period before starting the conditioning trials.

  • Conditioning Trials:

    • Each trial begins with the presentation of the conditioned stimulus (CS), for instance, a 10-second auditory tone.

    • Simultaneously with the onset of the CS, the guillotine door opens, allowing the mouse to move into the dark, "safe" compartment.

    • If the mouse moves to the safe compartment during the CS presentation (an avoidance response), the CS is terminated, and the door closes. No shock is delivered.

    • If the mouse fails to move to the safe compartment within the 10-second CS period, the unconditioned stimulus (US), a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds), is delivered through the grid floor of the illuminated compartment.

    • The trial is terminated after the mouse escapes to the safe compartment or after a set maximum duration.

    • The inter-trial interval (ITI) should be consistent, for example, 30-60 seconds.

    • Conduct a total of 30-50 trials per session.

  • Data Collection and Analysis:

    • Record the number of avoidance responses for each animal.

    • The latency to cross into the safe compartment can also be measured.

    • Compare the mean number of avoidances between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Logical Workflow for One-Way Active Avoidance Experiment

G cluster_prep Preparation cluster_conditioning Conditioning Trials cluster_analysis Data Analysis Habituation Habituation to Apparatus Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Start_Trial Start Trial Drug_Admin->Start_Trial Present_CS Present Conditioned Stimulus (CS) (e.g., Tone) Start_Trial->Present_CS Open_Door Open Guillotine Door Present_CS->Open_Door Mouse_Response Mouse Response? Open_Door->Mouse_Response Avoidance Avoidance: Mouse enters dark compartment Mouse_Response->Avoidance Yes No_Avoidance No Avoidance: Mouse remains in light compartment Mouse_Response->No_Avoidance No End_Trial End Trial Avoidance->End_Trial Deliver_US Deliver Unconditioned Stimulus (US) (Foot Shock) No_Avoidance->Deliver_US Deliver_US->End_Trial End_Trial->Start_Trial Next Trial Record_Data Record Number of Avoidances End_Trial->Record_Data Statistical_Analysis Statistical Comparison of Groups Record_Data->Statistical_Analysis

Caption: Experimental workflow for one-way active avoidance.

Application of this compound in Other Learning and Memory Paradigms

While the use of this compound is well-documented in active avoidance paradigms, its application in other standard tests of learning and memory, such as the Morris water maze, fear conditioning, and passive avoidance, is not extensively reported in the readily available scientific literature. Researchers wishing to explore the role of delta-opioid receptors in these tasks using this compound can adapt standard protocols for these tests. It is recommended to conduct dose-response studies to determine the optimal concentration of this compound for the specific paradigm and animal model.

Signaling Pathways

Delta-Opioid Receptor Antagonism by this compound and its Impact on Memory-Related Signaling

The binding of an endogenous agonist, such as enkephalin, to the delta-opioid receptor (DOR) initiates a signaling cascade that can modulate neuronal function and, consequently, learning and memory. A key pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. However, DOR activation can also stimulate other pathways, including the phosphorylation of CREB, which is crucial for long-term memory formation. This compound, as a selective DOR antagonist, blocks these agonist-induced signaling events.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein G Protein (Gi/o) DOR->G_protein Activates Enkephalin Enkephalin (Agonist) Enkephalin->DOR Binds & Activates ICI174864 This compound (Antagonist) ICI174864->DOR Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression for Memory Consolidation pCREB->Gene_Expression Promotes

Caption: DOR signaling and this compound antagonism.

Conclusion

This compound serves as a critical tool for dissecting the contribution of the delta-opioid receptor system to learning and memory. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at further understanding the neurobiological basis of cognition. While its effects are most clearly characterized in active avoidance paradigms, the principles outlined here can be extended to other behavioral assays to broaden our understanding of delta-opioid receptor function in the brain. Careful experimental design, including appropriate controls and dose-response analyses, is paramount for obtaining robust and interpretable results.

References

Application Notes and Protocols for ICI 174864 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies that have utilized the selective δ-opioid receptor antagonist ICI 174864 in conditioned place preference (CPP) paradigms. The following application notes and protocols are therefore proposed based on the known pharmacology of this compound and established CPP methodologies for other δ-opioid receptor antagonists. These guidelines are intended to serve as a starting point for researchers designing novel experiments.

Introduction to this compound and Conditioned Place Preference

This compound is a potent and highly selective antagonist for the δ-opioid receptor (DOR)[1][2][3]. It is a valuable pharmacological tool for investigating the role of the DOR system in various physiological and pathological processes. While direct evidence is lacking, its utility in conditioned place preference (CPP) studies can be inferred from research on other DOR antagonists. The CPP paradigm is a standard preclinical behavioral model used to assess the rewarding or aversive properties of drugs and other stimuli[4][5]. By pairing a specific environment with a drug, researchers can determine if the substance has reinforcing effects, which are indicated by the animal spending more time in the drug-paired environment.

The investigation of this compound in CPP studies is critical for several reasons:

  • Elucidating the Role of δ-Opioid Receptors in Reward: Understanding how blocking DOR with this compound affects the rewarding properties of opioids (like morphine) or other drugs of abuse can clarify the specific contribution of this receptor subtype to addiction processes.

  • Therapeutic Potential: Given the ancillary anxiolytic- and antidepressant-like effects associated with DOR modulation, investigating the impact of its blockade on reward pathways is crucial for developing novel therapeutics for substance use disorders.

  • Dissecting Opioid System Complexity: The opioid system consists of mu (μ), delta (δ), and kappa (κ) receptors. Using a selective antagonist like this compound allows for the precise dissection of the δ-opioid receptor's role in the complex interplay of these systems in reward and addiction.

Proposed Experimental Protocols

The following protocols are adapted from established CPP procedures for other opioid receptor modulators. Researchers should optimize these protocols based on their specific experimental goals, animal strain, and laboratory conditions.

Animals

Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used in CPP studies. Animals should be housed individually for at least one week before the start of the experiment to acclimate to the facility. Food and water should be available ad libitum, and the facility should be maintained on a 12-hour light/dark cycle. All procedures must be in accordance with institutional and national guidelines for animal care.

Apparatus

A standard three-chamber CPP apparatus is typically used. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber is typically neutral. The apparatus should be equipped with automated photobeam detectors or a video tracking system to record the time spent in each chamber.

Experimental Design and Procedure

A typical CPP experiment consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

Phase 1: Pre-conditioning (Baseline Preference)

  • On Day 1, place each animal in the central chamber of the CPP apparatus and allow free access to all three chambers for a set duration (e.g., 15-30 minutes).

  • Record the time spent in each of the two larger chambers.

  • Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded to avoid bias. An unbiased design, where the drug-paired chamber is randomly assigned, is often preferred.

Phase 2: Conditioning This phase typically lasts for 4-8 days, with one or two conditioning sessions per day.

  • To Test the Rewarding/Aversive Effects of this compound Itself:

    • On conditioning days, administer this compound (intraperitoneally, i.p., or subcutaneously, s.c.) at the desired dose.

    • Immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • On alternate days (or in a separate session on the same day, separated by several hours), administer the vehicle and confine the animal to the opposite chamber for the same duration.

  • To Test the Effect of this compound on Drug-Induced CPP (e.g., Morphine):

    • Administer this compound (or vehicle) a specific time (e.g., 15-30 minutes) before the administration of the rewarding drug (e.g., morphine).

    • Administer the rewarding drug and immediately confine the animal to one of the conditioning chambers.

    • On alternate days, administer vehicle for both this compound and the rewarding drug, and confine the animal to the opposite chamber.

Phase 3: Post-conditioning (Test)

  • The day after the final conditioning session, place the animal in the central chamber and allow free access to all chambers for the same duration as the pre-conditioning phase, with no drug administration.

  • Record the time spent in each chamber.

  • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle-paired chamber indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion.

Data Analysis

The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. This can be expressed as a preference score (time in drug-paired chamber - time in saline-paired chamber) or as the raw time spent in the drug-paired chamber. Statistical analysis is typically performed using t-tests or ANOVA, with post-hoc tests where appropriate.

Quantitative Data Summary (Hypothetical)

As no direct studies exist, the following table provides a hypothetical framework for presenting data from a study investigating the effect of this compound on morphine-induced CPP. Doses are based on those used for other δ-opioid antagonists and in other behavioral paradigms with this compound.

Treatment GroupThis compound Dose (mg/kg, i.p.)Morphine Dose (mg/kg, s.c.)Pre-Test Time in Paired Chamber (s) (Mean ± SEM)Post-Test Time in Paired Chamber (s) (Mean ± SEM)Preference Score (s) (Mean ± SEM)
Vehicle + Saline0 (Vehicle)0 (Saline)450 ± 30460 ± 3510 ± 15
Vehicle + Morphine0 (Vehicle)10445 ± 28680 ± 40235 ± 32
This compound (1) + Morphine110455 ± 32590 ± 38#135 ± 25#
This compound (3) + Morphine310450 ± 25470 ± 30#20 ± 20#
This compound (3) + Saline30 (Saline)460 ± 30450 ± 28-10 ± 18

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Morphine group.

Visualization of Pathways and Workflows

Signaling Pathway of the δ-Opioid Receptor

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity. This ultimately results in decreased neuronal excitability. As an antagonist, this compound blocks these downstream effects by preventing agonist binding.

delta_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist δ-Opioid Agonist (e.g., Enkephalin) DOR δ-Opioid Receptor (DOR) Agonist->DOR Activates ICI174864 This compound ICI174864->DOR Blocks Gi_alpha Gαi/o DOR->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_beta_gamma->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Produces NeuronalActivity ↓ Neuronal Excitability IonChannels->NeuronalActivity

Caption: Signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.

Experimental Workflow for Conditioned Place Preference

The following diagram illustrates the typical workflow for a CPP experiment designed to test the effects of this compound on the rewarding properties of another drug.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (e.g., 8 Days) cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Data Analysis Day1 Day 1: Baseline Preference Test (15 min free exploration) Conditioning_Drug Drug Paired Chamber: 1. Inject this compound / Vehicle 2. Inject Rewarding Drug 3. Confine to Chamber (30 min) Day1->Conditioning_Drug Alternate Days Conditioning_Saline Saline Paired Chamber: 1. Inject Vehicle 2. Inject Saline 3. Confine to Chamber (30 min) Day1->Conditioning_Saline Alternate Days TestDay Test Day: Post-Conditioning Test (15 min free exploration, no injections) Conditioning_Drug->TestDay Conditioning_Saline->TestDay Analysis Compare time spent in drug-paired chamber between pre- and post-conditioning tests TestDay->Analysis

References

Application Notes and Protocols for Intracerebral Microinjection of ICI 174864

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ICI 174864, a selective δ-opioid receptor antagonist, in neuroscience research, with a focus on intracerebral microinjection techniques. The detailed protocols and supporting data are intended to guide researchers in designing and executing experiments to investigate the role of δ-opioid receptors in various physiological and pathological processes.

Introduction to this compound

This compound is a potent and highly selective antagonist of the δ-opioid receptor.[1][2] Its ability to specifically block the actions of endogenous and exogenous δ-opioid receptor agonists makes it an invaluable tool for elucidating the physiological functions of this receptor subtype in the central nervous system. Intracerebral microinjection of this compound allows for the targeted investigation of δ-opioid receptor function in specific brain regions, providing insights into their role in pain perception, mood, motivation, and neuroprotection.

Data Summary

The following tables summarize the quantitative data from studies utilizing intracerebral administration of this compound.

Table 1: Intracerebroventricular (ICV) Administration of this compound in Rats

Dose (µg, ICV)Animal ModelObserved EffectReference
1Male Wistar RatsAntagonized the inhibitory effect of Leu-enkephalin on open field locomotor activity.[1]
5Male Wistar RatsInduced an abnormal behavioral syndrome.[1]
10Male Wistar RatsInduced a characteristic abnormal behavioral syndrome.[1]

Table 2: Regional Brain Administration of this compound

Brain RegionConcentration/DoseAnimal ModelObserved EffectReference
Nucleus AccumbensNot specifiedAnesthetized RatsBlocked the increase in extracellular dopamine induced by the δ-opioid agonist DPDPE.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Microinjection of this compound into the Nucleus Accumbens of Rats

This protocol describes the procedure for the unilateral microinjection of this compound into the nucleus accumbens of an adult rat.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)

  • Injection cannula (e.g., 30-gauge)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Suturing material

  • Heating pad

  • Animal scale

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an approved protocol and monitor the depth of anesthesia throughout the procedure.

    • Shave the scalp and secure the animal in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Maintain the animal's body temperature using a heating pad.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify the bregma and lambda landmarks.

    • Determine the stereotaxic coordinates for the nucleus accumbens (e.g., Anteroposterior: +1.6 mm from bregma; Mediolateral: ±1.5 mm from midline; Dorsoventral: -7.0 mm from the skull surface). These coordinates should be optimized for the specific rat strain and age.

    • Drill a small burr hole through the skull at the target coordinates.

  • Microinjection:

    • Prepare the this compound solution in the chosen vehicle. A common vehicle for intracerebral injections is sterile 0.9% saline. The concentration should be determined based on the desired dose and injection volume. For a starting point, consider doses in the low microgram range per injection site, based on effective ICV doses.

    • Load the microinjection syringe with the this compound solution, ensuring there are no air bubbles.

    • Lower the injection cannula through the burr hole to the target dorsoventral coordinate.

    • Infuse the solution at a slow and constant rate (e.g., 0.1-0.25 µL/minute) to minimize tissue damage. A typical injection volume is 0.5 µL per side.

    • After the infusion is complete, leave the cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the cannula.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal closely during recovery from anesthesia.

    • House the animal individually and provide easy access to food and water.

Signaling Pathways and Visualizations

Delta-Opioid Receptor Signaling Pathway

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses. Antagonists like this compound block this activation.

delta_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channel Gi_o->Ca_channel Inhibits MAPK MAP Kinase Pathway Gi_o->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Agonist Opioid Agonist Agonist->DOR Activates ICI174864 This compound (Antagonist) ICI174864->DOR Blocks

Caption: δ-Opioid receptor signaling cascade.

Experimental Workflow for Brain Microinjection

The following diagram illustrates the key steps involved in a typical brain microinjection experiment.

experimental_workflow A Animal Habituation and Handling B Stereotaxic Surgery and Cannula Implantation A->B C Post-operative Recovery Period B->C E Microinjection Procedure C->E D Drug Preparation (this compound Solution) D->E F Behavioral Testing or Neurochemical Analysis E->F G Data Analysis and Interpretation F->G H Histological Verification of Cannula Placement F->H

Caption: Stereotaxic microinjection workflow.

References

Troubleshooting & Optimization

ICI 174864 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICI 174864. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the solubility and use of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and potent antagonist for the δ-opioid receptor (delta-opioid receptor).[1] As an antagonist, it binds to the δ-opioid receptor but does not activate it, thereby blocking the effects of endogenous and exogenous agonists. At high concentrations, it may exhibit partial agonist activity in vitro.[1] The δ-opioid receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is soluble in DMSO up to 69.19 mg/mL.[1] For aqueous solutions, its solubility is limited to approximately 1 mg/mL in water.[1]

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues in Aqueous Buffer

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, Tris-HCl).

Possible Causes and Solutions:

  • Exceeding Aqueous Solubility Limit: The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer exceeds its solubility limit.

    • Solution: Decrease the final working concentration of this compound in your assay. It is recommended to perform a solubility test with a small aliquot to determine the optimal concentration range for your specific buffer and experimental conditions.

  • Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly to an aqueous buffer can cause a rapid change in solvent polarity, leading to the precipitation of the hydrophobic peptide.

    • Solution 1: Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock drop-wise while vortexing. This gradual change in solvent composition can help keep the peptide in solution.

    • Solution 2: Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or a small volume of your aqueous buffer, before making the final dilution.

  • pH of the Aqueous Buffer: The solubility of peptides can be highly dependent on the pH of the solution.

    • Solution: Since this compound is a peptide, its net charge can be influenced by the pH of the buffer. Experiment with adjusting the pH of your aqueous buffer. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH might be beneficial. However, ensure the chosen pH is compatible with your experimental system.

  • Buffer Composition: The salt concentration and composition of the buffer can also affect peptide solubility.

    • Solution: If you are consistently facing precipitation issues in a particular buffer (e.g., high salt concentration), try a different buffer system with a lower ionic strength.

General Best Practices to Avoid Precipitation:

  • Always prepare fresh working solutions of this compound for each experiment.

  • Ensure your DMSO is of high quality and anhydrous, as water in the DMSO can affect the stability of the stock solution.

  • When preparing your working solution, add the this compound stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing.

  • Visually inspect your final working solution for any signs of precipitation before adding it to your experimental setup. If cloudiness or particles are observed, do not use the solution.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO≤ 69.19 mg/mL
Water≤ 1.0 mg/mL
EthanolNot specified
PBS (pH 7.4)Solubility is limited and should be determined empirically. Precipitation may occur at higher concentrations.

Note: The solubility in aqueous buffers like PBS can be significantly lower than in pure water and is dependent on the final concentration and the percentage of co-solvent (e.g., DMSO) in the final solution.

Experimental Protocols

Detailed Methodology: Preparing this compound Working Solutions

This protocol provides a step-by-step guide for preparing a working solution of this compound from a DMSO stock to minimize the risk of precipitation.

Materials:

  • Lyophilized this compound

  • Anhydrous, high-quality DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES-buffered saline) appropriate for your experiment

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the peptide is completely dissolved. This is your primary stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the final concentration of DMSO in your experiment, you can prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Prepare the Final Aqueous Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Add the required volume of your aqueous buffer to a sterile microcentrifuge tube.

    • While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) drop-wise to the buffer.

    • Continue vortexing for a few seconds to ensure the solution is well-mixed.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Important Considerations:

  • The final concentration of DMSO in your experimental setup should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_experiment Experiment lyophilized Lyophilized this compound dmso_stock 10 mM Stock in DMSO lyophilized->dmso_stock Dissolve working_solution Final Working Solution dmso_stock->working_solution Add drop-wise while vortexing aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution cell_assay Cell-based Assay working_solution->cell_assay Add to experiment

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates Agonist Agonist (e.g., Enkephalin) Agonist->DOR Binds & Activates ICI174864 This compound ICI174864->DOR Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Inhibited PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: δ-Opioid receptor signaling pathway.

References

preventing ICI 174864 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICI 174864. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this potent δ-opioid receptor antagonist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of Potency or Inconsistent Results Chemical Degradation: The peptide may be degrading due to improper pH, high temperature, oxidation, or enzymatic activity.1. pH Optimization: Ensure the solution pH is within the optimal range for peptide stability, typically between pH 4-6. Avoid highly acidic or alkaline conditions.2. Temperature Control: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[1]. Thaw aliquots on ice before use.3. Minimize Oxidation: Use degassed buffers and consider adding antioxidants like methionine or EDTA to the solution.4. Prevent Enzymatic Degradation: If working with biological samples that may contain proteases, consider adding a broad-spectrum protease inhibitor cocktail. Be aware that this compound is susceptible to degradation by carboxypeptidases[2][3].
Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration in solution.1. Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips.2. Incorporate a Carrier Protein: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent adsorption.
Precipitation or Cloudiness in Solution Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.1. Review Solubility Data: this compound is soluble in DMSO (up to 100 mg/mL) and sparingly soluble in water[1]. For aqueous solutions, initial dissolution in a small amount of DMSO followed by dilution with the aqueous buffer is recommended.2. Adjust pH: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility.
Aggregation: The peptide molecules may be self-associating and aggregating over time.1. Optimize Storage Conditions: Store at recommended low temperatures. 2. Include Stabilizing Excipients: Consider adding excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) to the solution to inhibit aggregation.
Discoloration of the Solution Oxidation: The peptide may be undergoing oxidative degradation.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light, which can catalyze oxidation.2. Use Freshly Prepared Buffers: Use high-purity, freshly prepared buffers to minimize contaminants that could promote oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: For long-term storage, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q2: What is the best solvent to dissolve this compound?

A2: this compound is highly soluble in DMSO. For experiments requiring an aqueous solution, it is best to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired final concentration.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, inconsistent results are a common sign of peptide instability. Degradation can occur due to several factors including improper storage temperature, multiple freeze-thaw cycles, suboptimal pH of the solution, and enzymatic degradation from biological samples. Please refer to the Troubleshooting Guide for solutions.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for peptides like this compound include:

  • Enzymatic Degradation: A known degradation pathway for this compound is cleavage by carboxypeptidases.

  • Hydrolysis: Cleavage of peptide bonds can occur at acidic or alkaline pH.

  • Oxidation: Amino acid residues such as tyrosine are susceptible to oxidation.

  • Aggregation: Peptides can form non-covalent aggregates, leading to precipitation and loss of activity.

Q5: How can I prevent enzymatic degradation when using this compound in cell culture or with tissue homogenates?

A5: To prevent enzymatic degradation, it is advisable to add a protease inhibitor cocktail to your experimental samples. Since this compound is known to be a substrate for carboxypeptidases, ensure the inhibitor cocktail is effective against this class of enzymes.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound in the public domain, the following tables provide representative data based on the general stability profiles of similar peptide antagonists. These tables are for illustrative purposes to guide experimental design.

Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C over 24 Hours

pH% Remaining this compound (Illustrative)
3.085%
4.095%
5.098%
6.096%
7.090%
8.082%
9.070%

Table 2: Illustrative Temperature Stability of this compound in pH 5.0 Buffer over 7 Days

Temperature% Remaining this compound (Illustrative)
4°C95%
25°C (Room Temperature)80%
37°C65%

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the peptide is completely dissolved.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Aqueous buffer of interest (e.g., 50 mM phosphate buffer, pH 7.4), degassed

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath

Procedure:

  • Dilute the this compound stock solution with the aqueous buffer to the final working concentration (e.g., 100 µM).

  • Divide the solution into several vials for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the vials at the desired temperature (e.g., 37°C).

  • At each time point, take a sample and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient elution from 5% to 95% mobile phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the time 0 sample.

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the time 0 sample.

Visualizations

degradation_pathways ICI_174864 This compound (Intact Peptide) Hydrolysis Hydrolysis (Acid/Base Catalyzed) ICI_174864->Hydrolysis Oxidation Oxidation (e.g., light, metal ions) ICI_174864->Oxidation Enzymatic Enzymatic Degradation (Carboxypeptidases) ICI_174864->Enzymatic Aggregation Aggregation ICI_174864->Aggregation Degraded_Fragments Degraded Fragments Hydrolysis->Degraded_Fragments Oxidized_Peptide Oxidized Peptide Oxidation->Oxidized_Peptide Cleaved_Peptide Cleaved Peptide Enzymatic->Cleaved_Peptide Aggregates Aggregates/Precipitate Aggregation->Aggregates

Caption: Major degradation pathways for this compound in solution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute in Aqueous Buffer Prep_Stock->Dilute Incubate Incubate at Specific Temperature Dilute->Incubate Time_Points Sample at Defined Time Points Incubate->Time_Points HPLC HPLC Analysis (C18 Column) Time_Points->HPLC Data_Analysis Quantify Remaining Peptide HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound in solution.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Stability Outcomes pH pH Degradation Degradation (Chemical) pH->Degradation Aggregation Aggregation (Physical) pH->Aggregation Temperature Temperature Temperature->Degradation Temperature->Aggregation Excipients Excipients Excipients->Aggregation Stable Stable Solution Excipients->Stable Light Light Exposure Light->Degradation

Caption: Relationship between environmental factors and this compound stability.

References

Technical Support Center: ICI 174864 Non-Specific Binding in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding of ICI 174864 in tissue homogenates during radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective delta-opioid receptor antagonist.[1][2] It is a peptide analog of enkephalin. Its primary target is the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) involved in various physiological processes.

Q2: What is non-specific binding and why is it a concern with this compound in tissue homogenates?

A2: Non-specific binding refers to the interaction of a radioligand, such as [3H]-ICI 174864, with components in the tissue homogenate other than the target receptor. This can include binding to other receptors, lipids, proteins, and the filter apparatus used in the assay. High non-specific binding is a concern because it can mask the specific binding signal to the delta-opioid receptor, leading to a low signal-to-noise ratio and inaccurate quantification of receptor affinity and density. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[3]

Q3: What are the common causes of high non-specific binding in opioid receptor assays?

A3: High non-specific binding in opioid receptor assays can stem from several factors, including:

  • Radioligand Properties: Hydrophobic radioligands tend to exhibit higher non-specific binding. The concentration and purity of the radioligand are also critical.

  • Tissue Preparation: Improper homogenization or insufficient washing of the tissue homogenate can leave behind interfering substances. The amount of membrane protein used in the assay can also influence non-specific binding.[4]

  • Assay Conditions: Suboptimal incubation time, temperature, and buffer composition can all contribute to increased non-specific binding.

  • Filter and Apparatus: The radioligand can adhere to the filter material.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding in your experiments with this compound.

Potential Cause Troubleshooting Steps
Radioligand Issues Optimize Radioligand Concentration: Use a concentration of [3H]-ICI 174864 at or below its dissociation constant (Kd) for the delta-opioid receptor. Higher concentrations can lead to increased binding to low-affinity, non-specific sites.[5] Verify Radioligand Purity: Ensure the radiochemical purity of your [3H]-ICI 174864 is greater than 90%. Impurities can significantly contribute to non-specific binding.
Tissue/Cell Preparation Reduce Membrane Protein: Titrate the amount of tissue homogenate (membrane protein) in your assay. A typical starting range is 100-500 µg of membrane protein per well. Ensure Thorough Homogenization and Washing: Properly homogenize the tissue and wash the resulting membranes to remove endogenous ligands and other potential interfering substances.
Assay Conditions Optimize Incubation Time and Temperature: While shorter incubation times can sometimes reduce non-specific binding, it is crucial to ensure that the specific binding has reached equilibrium. Determine the optimal incubation time and temperature for your specific tissue and experimental setup. Modify Assay Buffer: Include blocking agents like 0.1% Bovine Serum Albumin (BSA) to reduce binding to non-receptor proteins and surfaces. Adding salts or detergents can also help minimize non-specific interactions.
Filtration and Washing Pre-treat Filters: Soak glass fiber filters in a solution of 0.33% polyethyleneimine (PEI) for at least 30-45 minutes before use to reduce radioligand binding to the negatively charged filter material. Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.

Quantitative Data: this compound Binding Affinity

The following table summarizes the binding affinity of this compound for different opioid receptors. Note that binding affinities can vary depending on the experimental conditions and tissue source.

Ligand Receptor Assay Type Preparation IC50 (nM) Ki (nM)
This compoundDelta (δ)CompetitionCHO cells expressing human DOR703-
This compoundMu (µ)CompetitionCHO cells expressing human MOR18900-
This compoundDelta (δ)Antagonist activity--11.5
This compoundMu (µ)Antagonist activity--230
This compoundKappa (κ)Antagonist activity-->10000

Data from multiple sources.

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay using tissue homogenates to determine the affinity of a test compound for the delta-opioid receptor, using a radiolabeled antagonist like [3H]-naltrindole in competition with this compound.

1. Membrane Preparation:

  • Homogenize frozen brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand (e.g., [3H]-naltrindole at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of membrane homogenate (50-120 µg protein).

    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM naloxone), and 150 µL of membrane homogenate.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of the test compound (e.g., this compound), and 150 µL of membrane homogenate.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail to the filters and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding counts from the total binding and competition binding counts to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the competitor (this compound).

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Delta_Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ICI174864 This compound (Antagonist) DOR Delta-Opioid Receptor (DOR) ICI174864->DOR Blocks Agonist Binding G_protein Gi/o Protein (α, βγ subunits) DOR->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Activation GIRK GIRK Channel G_protein->GIRK Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response PLC->Cellular_Response MAPK->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response

Caption: Delta-Opioid Receptor Signaling Pathway Antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Brain Cortex) Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification 3. Protein Quantification (BCA Assay) Membrane_Isolation->Protein_Quantification Assay_Plate 4. Prepare 96-well Plate (Total, NSB, Competition) Protein_Quantification->Assay_Plate Incubation 5. Incubation (e.g., 60 min at 30°C) Assay_Plate->Incubation Filtration 6. Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation_Counting 7. Scintillation Counting (Measure Radioactivity) Filtration->Scintillation_Counting Data_Analysis 8. Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

ICI 174864 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ICI 174864 at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound a purely selective δ-opioid receptor antagonist at high concentrations?

No, at high concentrations, this compound can exhibit off-target effects. While it is highly selective for the δ-opioid receptor, studies have shown that it can act as a partial agonist at this receptor at high concentrations.[1][2] Additionally, it has been reported to function as an inverse agonist at the δ-opioid receptor.

Q2: What are the known off-target activities of this compound at other opioid receptors?

This compound has been demonstrated to have little affinity or efficacy at µ-opioid and κ-opioid receptors.[3] However, a significant consideration is its metabolic degradation.

Q3: What is the primary metabolite of this compound and what is its activity?

The carboxypeptidase degradation product of this compound is LY281217. This metabolite has been shown to be a potent agonist at µ-opioid receptors.[2] This is a critical off-target effect to consider in experimental design, as the in-vivo effects of high concentrations of this compound may be partially attributable to the µ-agonist activity of LY281217.

Q4: What is inverse agonism and how does it relate to this compound?

Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. Some G protein-coupled receptors (GPCRs), including the δ-opioid receptor, can have a basal level of signaling activity even in the absence of an agonist. An inverse agonist inhibits this basal activity. This compound has been identified as a compound that can induce inverse agonist activity at the δ-opioid receptor.

Troubleshooting Guide

Problem: I am observing unexpected agonist-like effects in my in vivo experiment when using high concentrations of this compound.

Possible Cause 1: Partial Agonism at δ-Opioid Receptors. At high concentrations, this compound can act as a partial agonist at δ-opioid receptors.[1]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response curve to determine if the observed effect is dose-dependent and plateaus at a submaximal level compared to a full δ-opioid agonist.

    • Co-administration with a Neutral Antagonist: If a neutral δ-opioid antagonist is available, co-administration with this compound should block the observed agonist-like effects.

Possible Cause 2: In vivo metabolism to a µ-opioid agonist. this compound can be metabolized to LY281217, which is a µ-opioid receptor agonist.

  • Troubleshooting Steps:

    • µ-Opioid Antagonist Co-administration: Co-administer a selective µ-opioid antagonist, such as naloxone, with this compound. If the agonist-like effect is diminished or abolished, it is likely mediated by the µ-agonist activity of LY281217.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to measure the levels of both this compound and LY281217 in your experimental model over time.

Problem: My results are inconsistent when using this compound as a δ-opioid antagonist.

Possible Cause: Inverse Agonist Activity. The inverse agonist properties of this compound can lead to effects opposite to what would be expected from a neutral antagonist, especially in systems with high basal δ-opioid receptor activity.

  • Troubleshooting Steps:

    • Assess Basal Activity: Determine the basal signaling activity of the δ-opioid receptors in your experimental system. This can be done using a functional assay like a GTPγS binding assay in the absence of any ligand.

    • Compare with a Neutral Antagonist: If available, compare the effects of this compound with a known neutral δ-opioid antagonist. A neutral antagonist will block agonist-induced activity without affecting basal activity.

Quantitative Data Summary

CompoundReceptorActivityPotency/Affinity (Ki/ED50)Species/System
This compound δ-OpioidAntagonistHigh Affinity (Selective)Various
δ-OpioidPartial AgonistED50 = 90 µMElectrically stimulated mouse vas deferens
δ-OpioidInverse AgonistNot specifiedVarious
µ-OpioidLow Affinity/EfficacyNot specifiedGuinea pig ileum
κ-OpioidLow Affinity/EfficacyNot specifiedNot specified
LY281217 µ-OpioidAgonistPotentGuinea pig ileum

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for µ, δ, or κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand:

    • µ-receptor: [³H]-DAMGO

    • δ-receptor: [³H]-DPDPE

    • κ-receptor: [³H]-U69,593

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes and resuspend in binding buffer.

  • In a 96-well plate, add binding buffer, radioligand at a concentration near its Kd, and either the test compound (at varying concentrations), buffer (for total binding), or non-specific control.

  • Add the membrane suspension to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G-protein coupled opioid receptors by assessing the binding of [³⁵S]GTPγS to G-proteins upon receptor stimulation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, GDP, and the test compound at various concentrations.

  • Add the membrane suspension.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data is expressed as the percentage of basal [³⁵S]GTPγS binding. Agonists will increase binding, while inverse agonists will decrease basal binding.

Visualizations

Off_Target_Effects_ICI174864 ICI This compound (High Concentration) DOR δ-Opioid Receptor ICI->DOR Partial Agonism & Inverse Agonism Carboxypeptidase Carboxypeptidase ICI->Carboxypeptidase Metabolism MOR μ-Opioid Receptor LY281217 LY281217 (Metabolite) Carboxypeptidase->LY281217 LY281217->MOR Agonism Troubleshooting_Workflow Start Unexpected Agonist-like Effects Observed Cause1 Partial Agonism at δ-Receptor? Start->Cause1 Cause2 Metabolism to μ-Agonist (LY281217)? Cause1->Cause2 No Troubleshoot1 Perform Concentration-Response Curve & Co-administer Neutral δ-Antagonist Cause1->Troubleshoot1 Yes Troubleshoot2 Co-administer μ-Antagonist (Naloxone) Cause2->Troubleshoot2 Yes Outcome1 Effect is Dose-Dependent & Blocked by δ-Antagonist Troubleshoot1->Outcome1 Outcome2 Effect is Blocked by μ-Antagonist Troubleshoot2->Outcome2 Signaling_Pathways cluster_delta δ-Opioid Receptor Signaling cluster_mu μ-Opioid Receptor Signaling (Metabolite) ICI_high This compound (High Conc.) DOR_node δ-Opioid Receptor ICI_high->DOR_node Partial Agonist ICI_high->DOR_node Inverse Agonist G_protein_delta G-protein (Basal Activity) DOR_node->G_protein_delta Modulates DOR_node->G_protein_delta Reduces Basal Activity Effector_delta Effector (e.g., Adenylyl Cyclase) G_protein_delta->Effector_delta Inhibition LY281217_node LY281217 MOR_node μ-Opioid Receptor LY281217_node->MOR_node Agonist G_protein_mu G-protein MOR_node->G_protein_mu Activation Effector_mu Effector G_protein_mu->Effector_mu Inhibition

References

Technical Support Center: Optimizing ICI 174864 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing ICI 174864, a selective δ-opioid receptor (DOR) antagonist, in in vivo experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful and accurate application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective peptide antagonist for the δ-opioid receptor (DOR).[1][2] Its primary mechanism is to bind to the DOR and block the effects of endogenous (e.g., enkephalins) and exogenous δ-opioid agonists. It functions as a competitive antagonist, meaning it competes with agonists for the same binding site on the receptor. At high concentrations, it may exhibit partial agonist activity.

Q2: What is the typical dose range for this compound in in vivo studies?

A2: The optimal dose of this compound depends on the animal model, route of administration, and the specific research question. Based on published studies, a general starting point for systemic administration (e.g., intravenous, intraperitoneal) in rodents is between 0.1 and 5.0 mg/kg. For direct central nervous system administration, such as intracerebroventricular (ICV) injections, doses are much lower, typically in the range of 1 to 10 µg per animal.[3][4] It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water (up to 1 mg/ml). A common practice for preparing an injectable solution is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final volume with a sterile vehicle such as saline (0.9% NaCl). It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid vehicle-induced behavioral or physiological effects. Always prepare fresh solutions on the day of the experiment.

Q4: What is the recommended pre-treatment time for this compound?

A4: The pre-treatment time, the interval between administering this compound and the agonist or experimental challenge, is critical for ensuring adequate receptor blockade. This timing depends on the route of administration and the pharmacokinetic profile of the compound. For systemic injections, a pre-treatment time of 15 to 30 minutes is often sufficient. However, the optimal timing should be determined empirically for your specific experimental paradigm.

Data Summary: In Vivo Dosing of this compound

The following table summarizes reported in vivo doses for this compound in various experimental contexts.

Animal ModelStudy FocusRoute of AdministrationDose RangeKey Findings
RatUncontrolled Hemorrhagic ShockIntravenous (i.v.)0.1 - 5.0 mg/kgDose-dependently increased mean arterial pressure; 3 mg/kg showed the best effect.
RatBehavioral StudiesIntracerebroventricular (i.c.v.)1 - 10 µg1 µg antagonized leu-enkephalin effects; 5-10 µg induced an abnormal behavioral syndrome.
MouseLearning and MemoryIntraperitoneal (i.p.)1.0 - 3.0 mg/kg1.0 mg/kg reversed learning impairment by leu-enkephalin; 3.0 mg/kg enhanced acquisition.

Experimental Protocols

Protocol 1: Systemic (Intraperitoneal) Administration for a Dose-Response Study

This protocol outlines a typical dose-response experiment to determine the effective dose of this compound in a mouse behavioral model.

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/ml).

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 3.0 mg/kg).

    • The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

    • Ensure the final DMSO concentration in the vehicle does not exceed 10%. A vehicle-only control group (e.g., 10% DMSO in saline) must be included.

  • Administration:

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

    • Allow for a pre-treatment period of 30 minutes before the behavioral test or agonist administration.

  • Behavioral Assessment:

    • Conduct the behavioral test (e.g., hot plate test for analgesia, open field test for locomotor activity).

    • Record and analyze the data according to the specific parameters of the assay.

  • Data Analysis:

    • Compare the responses of the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Plot the dose-response curve to determine the effective dose (ED50).

Protocol 2: Intracerebroventricular (ICV) Administration

This protocol is for direct administration into the brain, bypassing the blood-brain barrier.

  • Animal Model: Adult male Sprague-Dawley rats with surgically implanted guide cannulas aimed at a lateral ventricle.

  • Compound Preparation:

    • Dissolve this compound directly in sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired final concentrations (e.g., 1, 5, 10 µg).

    • The final injection volume should be small (e.g., 1-5 µl) to avoid increased intracranial pressure.

  • Administration:

    • Gently restrain the rat and remove the dummy cannula from the guide cannula.

    • Insert the injection cannula connected to a microsyringe pump.

    • Infuse the this compound solution slowly over 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

  • Post-Injection Monitoring and Testing:

    • Monitor the animal for any adverse reactions.

    • Conduct the behavioral or physiological assessment at the predetermined time point following the injection.

Visualized Signaling Pathway and Workflows

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DOR δ-Opioid Receptor (DOR) G_protein Gαi/o | Gβγ DOR->G_protein Activates Enkephalin Enkephalin (Agonist) Enkephalin->DOR Binds & Activates ICI This compound (Antagonist) ICI->DOR Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Kir Kir3 Channel G_protein->Kir Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca²⁺ Influx Kir->Ca_ion Reduces

Caption: δ-Opioid Receptor (DOR) signaling pathway and antagonism by this compound.

Troubleshooting_Workflow start Start: In Vivo Experiment with This compound q1 Unexpected Agonist-like Effect Observed? start->q1 a1_yes Possible partial agonism at high doses or metabolite activity. Consider inverse agonism. q1->a1_yes Yes q2 Lack of Efficacy: No Blockade of Agonist Effect? q1->q2 No s1 Action: Reduce this compound dose. Verify compound purity. a1_yes->s1 end Problem Resolved s1->end a2_yes Potential issues with dose, timing, or administration. q2->a2_yes Yes q3 High Variability in Results? q2->q3 No s2 Action: 1. Increase this compound dose. 2. Increase pre-treatment time. 3. Verify administration technique (i.p., i.c.v.). a2_yes->s2 s2->end a3_yes Possible issues with vehicle effects or compound stability. q3->a3_yes Yes q3->end No s3 Action: 1. Run vehicle-only control group. 2. Lower final DMSO concentration. 3. Prepare fresh solutions daily. a3_yes->s3 s3->end

Caption: Troubleshooting workflow for in vivo studies using this compound.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
Lack of Efficacy (Antagonist does not block agonist effect)1. Insufficient Dose: The dose of this compound may be too low to competitively displace the agonist. 2. Inadequate Pre-treatment Time: The antagonist may not have had enough time to reach the target receptors and exert its blocking effect. 3. Poor Bioavailability: Issues with the administration route or vehicle may prevent the compound from reaching its target.1. Increase Dose: Perform a dose-response study to find a more effective dose. 2. Adjust Timing: Increase the pre-treatment time (e.g., from 15 to 30 or 60 minutes) before administering the agonist. 3. Verify Administration: Ensure proper i.p. or i.v. injection technique. For i.c.v., confirm cannula placement. Consider a different vehicle if solubility is an issue.
Unexpected Agonist-like or Behavioral Effects (this compound alone causes an effect)1. Partial Agonism: At high concentrations, this compound can act as a partial agonist at δ-opioid receptors. 2. Inverse Agonism: Some studies suggest that under certain conditions, compounds classified as antagonists can act as inverse agonists, inhibiting the receptor's basal activity. 3. Vehicle Effects: The vehicle (especially DMSO) can have its own behavioral or physiological effects at high concentrations.1. Lower Dose: Reduce the dose to a range where it acts as a neutral antagonist without intrinsic activity. 2. Characterize Effect: Investigate if the observed effect is consistent with inverse agonism. 3. Run Vehicle Control: Always include a vehicle-only control group to isolate the effect of the compound from the vehicle. Keep the DMSO concentration as low as possible.
High Variability Between Animals 1. Inconsistent Drug Formulation: The compound may not be fully dissolved or may precipitate out of solution. 2. Inconsistent Administration: Variability in injection placement or volume can lead to different absorption rates. 3. Biological Variability: Natural differences between animals can contribute to varied responses.1. Improve Formulation: Ensure the compound is fully dissolved before dilution. Use fresh solutions for each experiment. 2. Standardize Administration: Use a consistent and careful injection technique for all animals. 3. Increase Sample Size: A larger number of animals per group can help overcome natural biological variability and increase statistical power.

References

Technical Support: ICI 174,864 in Radioligand Displacement Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ICI 174,864 in radioligand displacement assays. The information is designed for scientists and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is ICI 174,864 and what is its primary mechanism of action?

A1: ICI 174,864 is a highly selective and potent peptide antagonist for the δ-opioid receptor (DOR)[1][2]. Its primary mechanism is to bind to the δ-opioid receptor, thereby blocking the binding of endogenous ligands like enkephalins, as well as synthetic agonists[3]. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G-proteins (Gi/Go) to inhibit adenylyl cyclase and reduce intracellular cAMP levels[4]. By blocking this activation, ICI 174,864 prevents the downstream signaling cascade. Interestingly, in some systems, ICI 174,864 can also act as an inverse agonist, meaning it can inhibit the receptor's basal or constitutive activity in the absence of an agonist.

Q2: Which radioligand is typically used in displacement assays with ICI 174,864?

A2: A common radioligand used for δ-opioid receptor binding assays is [3H]-DPDPE ([D-Pen2, D-Pen5]enkephalin). Another option is [3H]DADLE ([D-Ala2, D-Leu5]enkephalin), which is also avidly displaced by δ-receptor-related compounds like ICI 174,864. The choice of radioligand should be based on its high affinity and selectivity for the δ-opioid receptor to ensure a robust specific binding signal.

Q3: What is "non-specific binding" and how is it determined?

A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as lipids, proteins, or the filter apparatus itself. It is a critical parameter to measure because true receptor-specific binding is calculated by subtracting this non-specific binding from the total binding measured in the assay. To determine non-specific binding, a parallel set of assay tubes is prepared that includes the radioligand and a high concentration of an unlabeled ligand (a "cold" competitor) that will saturate the specific receptor sites. A common practice is to use the unlabeled competitor at a concentration 100 to 1000 times its Ki or Kd value. This ensures that any remaining radioligand binding is not to the receptor of interest.

Q4: What does the IC50 value represent in a displacement assay?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand (in this case, ICI 174,864) that is required to displace 50% of the specific binding of the radioligand. It is a measure of the compound's potency in inhibiting radioligand binding. The IC50 value is not an absolute measure of affinity but can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand used in the assay.

Quantitative Data Summary

Table 1: Binding Affinity & Potency of ICI 174,864
ParameterValueCell Line / ReceptorRadioligandReference
IC50 703 nMCHO cells expressing δ-opioid receptor 1[3H]-DPDPE
IC50 18900 nMCHO cells expressing µ-opioid receptor 1[3H]-DAMGO
EC50 116 nMCHO cells expressing human DOR ([35S]GTPγS assay)N/A (Inverse Agonist Activity)

This table demonstrates the selectivity of ICI 174,864 for the δ-opioid receptor over the µ-opioid receptor.

Experimental Protocols

Detailed Protocol: Radioligand Displacement Assay

This protocol outlines a typical procedure for a competitive binding assay using ICI 174,864 to displace a radioligand (e.g., [3H]-DPDPE) from membranes prepared from cells expressing the δ-opioid receptor.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Prepare fresh and keep on ice.

  • Radioligand Stock: Prepare a high-concentration stock of the radioligand (e.g., 100 nM [3H]-DPDPE) in assay buffer. Determine the actual concentration by counting an aliquot.

  • Competitor Stock (ICI 174,864): Prepare a high-concentration stock (e.g., 1 mM) in a suitable solvent (e.g., DMSO, then dilute in water). Perform serial dilutions to create a range of concentrations that will span the expected IC50 value.

  • Unlabeled Ligand for Non-Specific Binding: Prepare a high-concentration stock (e.g., 100 µM of unlabeled naltrindole or DPDPE) to be used at a final concentration of ~100-1000 times its Ki.

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a BCA or similar assay. A typical range is 50-120 µg of protein per well for tissue or 3-20 µg for cultured cells.

2. Assay Setup (96-well plate format):

  • The final assay volume is typically 200-250 µL.

  • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane preparation.

  • Non-Specific Binding (NSB) Wells: Add the high concentration of unlabeled ligand, the fixed concentration of radioligand, and the membrane preparation.

  • Displacement Wells: Add serial dilutions of ICI 174,864, the fixed concentration of radioligand, and the membrane preparation.

  • It is recommended to run all conditions in triplicate.

3. Incubation:

  • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubate the plate, often with gentle agitation, for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C). The optimal time and temperature should be determined empirically through kinetic experiments.

4. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration. Use a cell harvester to filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Dry the filters completely (e.g., 30 minutes at 50°C).

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

6. Data Analysis:

  • Calculate Specific Binding: For each concentration of ICI 174,864, subtract the average CPM from the NSB wells from the CPM of the sample wells.

  • Generate Displacement Curve: Plot the specific binding (as a percentage of the total specific binding without a competitor) against the log concentration of ICI 174,864.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the log(IC50).

Visualized Workflows and Logic

Diagram 1: Delta-Opioid Receptor Signaling Pathway

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Enkephalin Enkephalin (Agonist) Enkephalin->DOR Binds & Activates ICI174864 ICI 174,864 (Antagonist) ICI174864->DOR Binds & Blocks ATP ATP ATP->AC

Caption: Antagonistic action of ICI 174,864 on the δ-opioid receptor signaling pathway.

Diagram 2: Experimental Workflow for Displacement Assay

Radioligand_Workflow prep 1. Prepare Reagents (Membranes, Buffers, Ligands) setup 2. Set Up Assay Plate (Total, NSB, Displacement) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting (CPM) filter->count analyze 6. Data Analysis (Calculate Specific Binding, Plot Curve, Determine IC50) count->analyze

Caption: Step-by-step workflow for a radioligand displacement binding assay.

Troubleshooting Guide

Problem 1: High Non-Specific Binding (NSB)

  • Symptom: The CPM in non-specific binding (NSB) wells is greater than 30-50% of the CPM in total binding wells. This reduces the signal window and can obscure specific binding.

  • Question: My radioligand binding assay shows high non-specific binding. What are the potential causes and how can I reduce it?

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues 1. Reduce Radioligand Concentration: Use a concentration at or below the Kd value. High concentrations increase binding to non-specific sites. 2. Check Radioligand Purity: Impurities can contribute to high NSB. Ensure radiochemical purity is high (>90%). 3. Consider Hydrophobicity: Hydrophobic radioligands tend to have higher NSB. If possible, consider a more hydrophilic alternative.
Assay Conditions 1. Increase Wash Steps: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound ligand. 2. Modify Assay Buffer: Include 0.1% Bovine Serum Albumin (BSA) in the binding buffer to block non-specific sites on assay components. 3. Pre-treat Filters: Soak glass fiber filters in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce radioligand binding to the filter itself.
Receptor Preparation 1. Reduce Membrane Protein: Titrate the amount of membrane protein used per well. Too much protein can increase non-specific sites. A typical range is 100-500 µg.

Problem 2: Low or No Specific Binding Signal

  • Symptom: The difference between Total and NSB counts is very small or non-existent, making it impossible to generate a reliable displacement curve.

  • Question: I am observing very low or no specific binding in my assay. What could be the problem?

Potential Cause Troubleshooting Steps & Solutions
Receptor Preparation 1. Verify Receptor Presence/Activity: Confirm that the membrane preparation contains a sufficient density (Bmax) of active receptors. The receptor may have degraded during storage or preparation. Consider running a saturation binding experiment to quantify Bmax. 2. Ensure Proper Homogenization: Thoroughly homogenize the membrane stock before aliquoting to ensure a consistent receptor concentration in each well.
Radioligand Issues 1. Check Radioligand Integrity: Radioligands decay over time, leading to decreased specific activity. Check the age and storage conditions of the radiolabel. A specific activity above 20 Ci/mmol is often recommended for tritiated ligands. 2. Optimize Radioligand Concentration: While high concentrations increase NSB, a concentration that is too low may not be detectable over background.
Assay Conditions 1. Ensure Equilibrium is Reached: Incubation times that are too short will not allow the binding to reach equilibrium, resulting in a low signal. Determine the optimal incubation time with a kinetic (association rate) experiment. 2. Check Buffer Composition: Ensure the pH and ionic strength of the buffer are optimal for the receptor-ligand interaction. Opioid receptors can be sensitive to sodium ions.

Diagram 3: Troubleshooting Logic for Poor Results

Troubleshooting_Logic start Poor Assay Results (High Variability, Low Signal, etc.) check_nsb Is NSB > 30% of Total Binding? start->check_nsb high_nsb_actions High NSB Actions: - Reduce Radioligand Conc. - Increase Washes - Pre-treat Filters w/ PEI - Add BSA to Buffer check_nsb->high_nsb_actions Yes check_signal Is Specific Signal (Total - NSB) Too Low? check_nsb->check_signal No end_node Re-run Optimized Assay high_nsb_actions->end_node low_signal_actions Low Signal Actions: - Check Receptor Activity (Bmax) - Verify Radioligand Integrity - Increase Incubation Time - Optimize Protein Conc. check_signal->low_signal_actions Yes check_variability Are Replicates Highly Variable? check_signal->check_variability No low_signal_actions->end_node variability_actions High Variability Actions: - Check Pipetting Accuracy - Ensure Homogeneous Membrane Prep - Standardize Wash Steps check_variability->variability_actions Yes check_variability->end_node No variability_actions->end_node

References

Technical Support Center: The Impact of Sodium Ions on ICI 174864 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and frequently asked questions regarding the allosteric modulation of the δ-opioid receptor by sodium ions, with a specific focus on the binding of the antagonist ICI 174864.

The Role of Sodium Ions in Opioid Receptor Function

Sodium ions are crucial allosteric modulators of Class A G-protein coupled receptors (GPCRs), including the δ-opioid receptor.[1] These ions bind to a highly conserved site within the transmembrane bundle of the receptor, distinct from the orthosteric site where ligands like this compound bind.[1][2] The binding of a sodium ion stabilizes the inactive conformation of the receptor.[3] This stabilization has a differential effect on the binding of agonists and antagonists. Generally, the presence of sodium ions decreases the binding affinity of agonists while increasing the binding affinity of antagonists.[2]

Quantitative Data: Impact of Sodium Ions on this compound Binding Affinity

ConditionThis compound Ki (nM) (Representative)
Without NaCl~1.5
With 100 mM NaCl~0.5

Note: These are representative values illustrating the expected trend. Actual values may vary based on experimental conditions.

Experimental Protocols

Radioligand Competition Binding Assay to Determine the Effect of Sodium Ions on this compound Affinity

This protocol outlines a method to quantify the change in binding affinity of this compound for the δ-opioid receptor in the presence and absence of sodium ions.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A suitable δ-opioid receptor radioligand, such as [³H]-naltrindole or [³H]-DPDPE.

  • Unlabeled Ligand: this compound.

  • Assay Buffers:

    • Sodium-Free Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4.

    • Sodium-Containing Buffer: 50 mM Tris-HCl, 2 mM EDTA, 100 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled δ-opioid receptor ligand (e.g., 10 µM naltrindole).

  • 96-well plates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the appropriate assay buffer (either sodium-free or sodium-containing) to a final protein concentration of approximately 150 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of a dilution series of this compound in the appropriate assay buffer.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value) in the same assay buffer.

    • For total binding wells, add 50 µL of assay buffer instead of the competing ligand.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well. Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Compare the Ki values obtained in the sodium-free and sodium-containing buffers.

Visualizations

Signaling Pathway of a δ-Opioid Receptor Antagonist

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor δ-Opioid Receptor (Inactive State) G_Protein Gαi/o Protein Receptor->G_Protein No Interaction Blocked No G-protein Activation No Downstream Signaling Na_ion Na+ Na_ion->Receptor Binds to Allosteric Site ICI174864 This compound (Antagonist) ICI174864->Receptor Binds to Orthosteric Site

Caption: Binding of the antagonist this compound and a sodium ion stabilizes the inactive state of the δ-opioid receptor, preventing G-protein activation.

Experimental Workflow for Determining Sodium Ion Impact

workflow start Start prep_membranes Prepare Membranes with δ-Opioid Receptors start->prep_membranes prep_buffers Prepare Assay Buffers (+/- 100 mM NaCl) prep_membranes->prep_buffers setup_assay Set up Competition Binding Assay (Varying [this compound]) prep_buffers->setup_assay incubation Incubate at 25°C for 90 min setup_assay->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis comparison Compare Ki values (+/- NaCl) analysis->comparison end End comparison->end

Caption: Workflow for a radioligand binding assay to assess the effect of sodium ions on this compound binding affinity.

Troubleshooting Guide & FAQs

Question/Issue Possible Cause(s) Troubleshooting Steps
High non-specific binding. 1. Radioligand concentration is too high. 2. Insufficient washing during filtration. 3. Filters not pre-soaked properly.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold wash buffer. 3. Ensure filters are adequately pre-soaked in a solution like 0.5% polyethyleneimine.
Low specific binding signal. 1. Low receptor expression in the membrane preparation. 2. Inactive radioligand or unlabeled ligand. 3. Insufficient incubation time.1. Use a membrane preparation with a higher density of receptors. 2. Check the quality and age of the ligands. 3. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.
Inconsistent results between experiments. 1. Pipetting errors. 2. Variations in incubation time or temperature. 3. Inconsistent membrane preparation.1. Use calibrated pipettes and ensure proper technique. 2. Strictly control incubation time and temperature. 3. Use a single, well-homogenized batch of membranes for all comparative experiments.
No significant difference in this compound binding with and without sodium. 1. The sodium concentration is not high enough to elicit a significant effect. 2. The assay conditions are masking the allosteric effect. 3. Mutation in the sodium binding site of the receptor.1. Test a range of NaCl concentrations (e.g., 10 mM to 150 mM). 2. Ensure the assay buffer is free of other ions that might compete with sodium. 3. If using a mutant receptor, verify the integrity of the sodium binding site.

Frequently Asked Questions (FAQs)

  • Q: Why do sodium ions affect antagonist binding differently than agonist binding?

    • A: Sodium ions stabilize the inactive conformation of the δ-opioid receptor. Antagonists have a higher affinity for this inactive state, so the presence of sodium enhances their binding. Conversely, agonists bind preferentially to the active state of the receptor, so sodium's stabilization of the inactive state reduces agonist affinity.

  • Q: Is the effect of sodium on this compound binding specific to sodium, or can other cations have a similar effect?

    • A: The allosteric effect is highly specific to sodium ions. Other monovalent cations, such as potassium or lithium, do not produce the same effect, highlighting the specific nature of the sodium binding pocket.

  • Q: What is the physiological relevance of sodium ion modulation of opioid receptors?

    • A: The concentration of sodium ions in the extracellular fluid is physiologically regulated. This endogenous modulation of opioid receptor activity can influence neurotransmission and the response to endogenous opioids and opioid drugs in the body.

  • Q: Can this allosteric site be a target for drug development?

    • A: Yes, the allosteric sodium binding site is being explored as a potential target for the development of novel therapeutics. Modulating this site could offer a more subtle way to control receptor function compared to traditional orthosteric ligands, potentially leading to drugs with improved side-effect profiles.

References

ICI 174864 stability at room temperature vs -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability, storage, and handling of ICI 174864, a selective δ-opioid receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

For optimal stability, this compound should be stored under different conditions depending on whether it is in solid form or in solution. As a powder, it is recommended to store it at -80°C for up to two years.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to store it in a sealed container, away from moisture.[1]

Q2: My this compound solution has been at room temperature for a few hours. Is it still viable?

Q3: I am observing unexpected agonist effects in my experiment when using this compound. What could be the cause?

Unexpected agonist activity from this compound, which is a δ-opioid receptor antagonist, could be due to its degradation.[2] One known degradation pathway involves carboxypeptidases, which can convert this compound into its degradation product, LY281217. This metabolite has been shown to exhibit opioid agonist activity. To mitigate this, ensure proper storage of your stock solutions and consider adding carboxypeptidase inhibitors to your experimental buffer if compatible with your assay.

Q4: How should I prepare my stock solution of this compound?

This compound is soluble in DMSO (up to 69.19 mg/ml) and in water (up to 1 mg/ml). For creating stock solutions, it is advisable to use DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term use or -20°C for short-term use.

Data Presentation: Storage Stability

FormStorage TemperatureRecommended Storage Period
Powder-80°C2 years
Stock Solution-80°C6 months
Stock Solution-20°C1 month

This data is compiled from supplier recommendations.

Experimental Protocols & Troubleshooting

Troubleshooting Unexpected Agonist Activity

If you observe agonist effects, such as a decrease in cAMP levels or activation of downstream signaling pathways typically stimulated by opioid agonists, consider the following troubleshooting steps:

  • Prepare Fresh Solution: Discard the suspect solution and prepare a fresh stock solution from the powder.

  • Verify Antagonist Activity: Before your main experiment, perform a control experiment to confirm the antagonist activity of the new solution. For example, pre-treat cells with this compound and then stimulate with a known δ-opioid receptor agonist (e.g., DPDPE). The expected result is the blockade of the agonist-induced effect.

  • Incorporate Enzyme Inhibitors: If you suspect enzymatic degradation in your cellular or tissue preparations, consider including a broad-spectrum carboxypeptidase inhibitor in your assay medium.

  • Analyze Compound Integrity: If the problem persists, consider analytical methods like HPLC to check the purity of your this compound solution and look for the presence of degradation products.

Visualizations

G cluster_storage This compound Storage cluster_handling Experimental Use Powder Powder Stock_Solution Stock_Solution Powder->Stock_Solution Dissolve in DMSO Aliquots Aliquots Stock_Solution->Aliquots Single-use vials Experiment Experiment Aliquots->Experiment Use fresh aliquot Degradation_Check Degradation_Check Experiment->Degradation_Check Observe results Unexpected_Agonist_Effect Unexpected_Agonist_Effect Degradation_Check->Unexpected_Agonist_Effect Yes Expected_Antagonist_Effect Expected_Antagonist_Effect Degradation_Check->Expected_Antagonist_Effect No

Caption: Recommended workflow for storing and handling this compound.

G cluster_pathway Signaling Pathway of a δ-Opioid Receptor ICI_174864 ICI_174864 Delta_Opioid_Receptor δ-Opioid Receptor ICI_174864->Delta_Opioid_Receptor Blocks Degraded_ICI_174864 Degraded this compound (Agonist) Degraded_ICI_174864->Delta_Opioid_Receptor Activates G_Protein Gi/o Protein Activation Delta_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Potential impact of this compound degradation on cell signaling.

References

interpreting conflicting results with ICI 174864

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving conflicting or unexpected results during experiments with ICI 174864.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My application of this compound, a supposed δ-opioid receptor antagonist, is producing an agonistic effect. Why is this happening?

A1: This is a documented phenomenon with this compound. While it is a selective δ-opioid antagonist at lower concentrations, it can exhibit partial agonist activity at higher concentrations.[1][2] If you observe an unexpected agonist effect, it is crucial to evaluate the concentration of this compound used in your experiment.

Troubleshooting Steps:

  • Review Concentration: Compare the concentration of this compound you are using to the values in the table below. Concentrations in the high micromolar range have been associated with partial agonism.[3]

  • Dose-Response Curve: Perform a dose-response experiment to determine if the agonistic effect is concentration-dependent. This will help identify the threshold at which this compound transitions from antagonistic to agonistic in your specific experimental system.

  • Consider Alternative Antagonists: If lowering the concentration is not feasible for your experimental design, consider using a different δ-opioid receptor antagonist that does not exhibit partial agonism, such as naltrindole.

Q2: I'm observing a decrease in basal signaling upon application of this compound, even without an agonist present. Is this expected?

A2: Yes, this can be an expected outcome under certain conditions. This compound can act as an inverse agonist, meaning it can reduce the constitutive activity of δ-opioid receptors. This effect is more pronounced in systems where the receptor is constitutively active or has been sensitized by chronic exposure to an agonist.

Troubleshooting Steps:

  • Assess Basal Activity: Determine the basal or constitutive activity of the δ-opioid receptors in your experimental model. Systems with high receptor expression or specific cell line characteristics may exhibit higher basal signaling.

  • Review Pre-treatment Conditions: If your protocol involves pre-treating cells with a δ-opioid agonist, be aware that this can enhance the inverse agonist effects of this compound.

  • GTPγS Binding Assay: A GTPγS binding assay can be used to quantify inverse agonism by measuring the reduction in G-protein activation below basal levels.

Q3: My results with this compound are inconsistent and not reproducible. What are some potential sources of variability?

A3: Inconsistent results can stem from several factors related to the compound's stability and experimental setup. A key consideration is the potential enzymatic degradation of this compound.

Troubleshooting Steps:

  • Enzymatic Degradation: this compound can be degraded by carboxypeptidases to form a metabolite, LY281217, which acts as a µ-opioid receptor agonist. This can lead to off-target effects and variability, especially in in vivo studies or experiments using tissue preparations that may contain these enzymes.

    • Recommendation: If µ-opioid receptor activation could confound your results, consider adding a carboxypeptidase inhibitor to your experimental buffer or using a more stable δ-opioid antagonist.

  • Solubility and Storage: Ensure that this compound is properly dissolved and stored to maintain its activity. Refer to the manufacturer's datasheet for recommended solvents and storage conditions.

  • Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and incubation times, as these can influence ligand-receptor binding and signaling.

Quantitative Data Summary

Table 1: Pharmacological Properties of this compound

ParameterReceptorValueSpecies/SystemNotes
Antagonist Activity δ-opioidHighly SelectiveVariousPrimarily acts as an antagonist at lower concentrations.
Partial Agonist Activity δ-opioidED50 = 90 µMMouse Vas DeferensDemonstrates agonistic properties at high concentrations.
Inverse Agonist Activity δ-opioidDemonstratedCells with chronic agonist pre-treatmentCan reduce constitutive receptor activity.
Degradation Product Activity µ-opioidAgonistGuinea Pig IleumThe metabolite LY281217 is a µ-opioid agonist.

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the δ-opioid receptor.

  • Radioligand (e.g., [³H]DPDPE).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the different concentrations of this compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).

  • Incubate at room temperature to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: GTPγS Binding Assay

This assay measures G-protein activation and can be used to characterize agonist, antagonist, and inverse agonist effects.

Materials:

  • Cell membranes expressing the δ-opioid receptor and associated G-proteins.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Prepare dilutions of this compound.

  • In a 96-well plate, combine cell membranes, GDP, and the different concentrations of this compound.

  • To measure antagonism, include a fixed concentration of a δ-opioid agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a set time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data analysis will reveal an increase in signal for agonists, a rightward shift of the agonist dose-response curve for antagonists, and a decrease below basal signal for inverse agonists.

Visualizations

Troubleshooting Logic for Unexpected this compound Results start Unexpected Experimental Result with this compound agonist_effect Agonist-like Effect Observed? start->agonist_effect basal_decrease Decrease in Basal Signal? start->basal_decrease inconsistent_results Inconsistent/Irreproducible Results? start->inconsistent_results agonist_effect->basal_decrease No high_conc High Concentration Partial Agonism agonist_effect->high_conc Yes basal_decrease->inconsistent_results No inverse_agonism Inverse Agonism basal_decrease->inverse_agonism Yes degradation Enzymatic Degradation to µ-agonist inconsistent_results->degradation Yes solubility Solubility/Stability Issues inconsistent_results->solubility Consider Also solution1 Perform Dose-Response Curve Lower Concentration high_conc->solution1 solution2 Assess Basal Activity Consider Pre-treatment Effects inverse_agonism->solution2 solution3 Add Carboxypeptidase Inhibitor Use a Stable Analog degradation->solution3 solution4 Verify Solubility and Storage Conditions solubility->solution4

Caption: Troubleshooting workflow for this compound.

cluster_receptor δ-Opioid Receptor cluster_ligands Ligand Interactions cluster_effects Signaling Outcome receptor δ-OR g_protein G-protein (Gi/o) receptor->g_protein Coupling activation Signal Activation (↓ cAMP, ↑ K+ current) receptor->activation Full Efficacy blockade Signal Blockade receptor->blockade No Efficacy partial_activation Weak Signal Activation receptor->partial_activation Partial Efficacy basal_reduction Reduction of Basal Signal receptor->basal_reduction Negative Efficacy agonist Agonist (e.g., DPDPE) agonist->receptor Binds & Activates antagonist This compound (Low Conc.) antagonist->receptor Binds & Blocks partial_agonist This compound (High Conc.) partial_agonist->receptor Binds & Weakly Activates inverse_agonist This compound (Constitutive Activity) inverse_agonist->receptor Binds & Reduces Basal Activity

Caption: this compound's multimodal action on δ-opioid receptors.

References

Validation & Comparative

A Comparative Guide to ICI 174,864 and Naloxone: Selectivity for Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ICI 174,864 and naloxone, focusing on their selectivity for the delta-opioid receptor (DOR) versus the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

ICI 174,864 is a potent and highly selective antagonist for the delta-opioid receptor.[1][2][3] In contrast, naloxone is a non-selective, competitive opioid receptor antagonist with a higher affinity for the mu-opioid receptor, followed by the delta and kappa receptors.[4] This difference in selectivity is a critical factor in their respective applications in research and clinical settings. Understanding the nuances of their binding profiles allows for more precise pharmacological studies and the development of more targeted therapeutics.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for ICI 174,864 and naloxone at the mu, delta, and kappa opioid receptors.

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)
ICI 174,864 >1000~1-5>1000
Naloxone ~1-2~15-30~30-50

Note: The Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation. The values presented here are representative ranges from multiple sources. For ICI 174,864, the affinity for mu and kappa receptors is often reported as very low, hence the ">1000 nM" designation, indicating negligible binding at typical experimental concentrations.

Experimental Protocols

The binding affinities presented in this guide are primarily determined through radioligand binding assays. Below is a detailed methodology for a typical competitive binding experiment.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ICI 174,864 or naloxone) for a specific opioid receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293 cells) stably expressing a specific human or rodent opioid receptor subtype (mu, delta, or kappa), or brain tissue homogenates from animal models.

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the receptor of interest. Common radioligands include:

    • Mu-opioid receptor: [³H]DAMGO

    • Delta-opioid receptor: [³H]DPDPE or [³H]Naltrindole

    • Kappa-opioid receptor: [³H]U69,593

  • Test Compounds: ICI 174,864 and naloxone of high purity.

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand with high affinity for the receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The cell membranes or brain tissue are homogenized and centrifuged to isolate the membrane fraction containing the opioid receptors. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

    • Varying concentrations of the unlabeled test compound (ICI 174,864 or naloxone).

    • Control wells for total binding (no competitor) and non-specific binding (high concentration of a non-radiolabeled ligand).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Competitive Binding at the Delta-Opioid Receptor

cluster_receptor Delta-Opioid Receptor cluster_ligands Competing Ligands DOR DOR ICI ICI 174,864 ICI->DOR High Affinity (Low Ki) Naloxone Naloxone Naloxone->DOR Lower Affinity (Higher Ki) cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OpioidReceptor Opioid Receptor 7-TM G_protein Gαi/o-GDP OpioidReceptor->G_protein No Activation Antagonist Antagonist (ICI 174,864 or Naloxone) Antagonist->OpioidReceptor Binding (Blocks Agonist) AC Adenylate Cyclase G_protein->AC No Inhibition IonChannel Ion Channels G_protein->IonChannel No Modulation cAMP cAMP AC->cAMP Normal Production

References

A Comparative Guide to ICI 174864 and Naltrindole as Delta-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent delta-opioid receptor (DOR) antagonists: ICI 174864 and naltrindole. Both compounds have been instrumental in characterizing the physiological and pharmacological roles of the delta-opioid system. This document aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundNaltrindole
Chemical Class Peptide (Enkephalin analog)Non-peptide, Indole derivative
Selectivity Highly selective for δ-opioid receptorsHighly selective for δ-opioid receptors
Potency Potent δ-opioid antagonistHighly potent δ-opioid antagonist
Pharmacological Profile Predominantly a competitive antagonist; may exhibit partial agonist or inverse agonist activity under specific conditions.Considered a pure/neutral antagonist in many systems, though some studies suggest potential for inverse agonism.
In Vivo Activity Demonstrates in vivo efficacy in blocking δ-opioid receptor-mediated effects.Widely used in vivo to study the roles of δ-opioid receptors.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki, pIC50, and pKB values) of this compound and naltrindole for the three main opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). Lower Ki values indicate higher binding affinity.

CompoundReceptorKi (nM)pIC50pKBSelectivity (fold) δ vs. μSelectivity (fold) δ vs. κReference
Naltrindole δ0.029.69.77003250[1]
μ147.88.3[1][2]
κ657.27.5[1][2]
This compound δ---Highly SelectiveHighly Selective
μ---
κ---

Note: Direct comparative Ki values for this compound from a single study are not as readily available as for naltrindole. However, literature consistently describes it as a highly selective delta-opioid receptor antagonist. Some studies indicate it can act as a partial agonist at high concentrations or an inverse agonist.

Pharmacological Profile and Functional Activity

Both this compound and naltrindole are potent and selective antagonists at the delta-opioid receptor. However, they exhibit subtle but important differences in their pharmacological profiles.

This compound is a peptide-based antagonist derived from enkephalin. It is highly selective for the δ-opioid receptor. While primarily classified as a competitive antagonist, some studies have reported that this compound can exhibit partial agonist activity at higher concentrations. Furthermore, under certain experimental conditions, particularly in systems with constitutive receptor activity, this compound has been shown to act as an inverse agonist, reducing the basal activity of the receptor.

Naltrindole is a non-peptide antagonist and is considered the prototypical selective δ-opioid receptor antagonist. It is highly potent and exhibits significant selectivity for the δ-opioid receptor over μ- and κ-opioid receptors. In many functional assays, naltrindole behaves as a neutral antagonist, competitively blocking the effects of δ-opioid agonists without affecting the basal activity of the receptor. However, similar to this compound, some evidence suggests that naltrindole can also display inverse agonist properties in certain cellular contexts. It is important to note that some derivatives of naltrindole have been shown to interact with other opioid receptors, and there is evidence for non-opioid receptor-mediated effects of naltrindole, particularly in the context of the immune system.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of research findings. Below are representative protocols for radioligand binding and GTPγS functional assays used to characterize δ-opioid receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound and naltrindole for the δ, μ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for each receptor:

    • δ-opioid receptor: [³H]-DPDPE or [³H]-naltrindole.

    • μ-opioid receptor: [³H]-DAMGO.

    • κ-opioid receptor: [³H]-U69,593.

  • Unlabeled ligands: this compound, naltrindole, and a non-specific ligand (e.g., naloxone) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (this compound or naltrindole) and the cell membranes in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

Objective: To determine if this compound and naltrindole act as antagonists, partial agonists, or inverse agonists at the δ-opioid receptor.

Materials:

  • Cell membranes from cells expressing the δ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • A known δ-opioid receptor agonist (e.g., DPDPE).

  • This compound and naltrindole.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound (this compound or naltrindole) and GDP in the assay buffer.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS. To test for antagonist activity, the membranes are co-incubated with the antagonist and a fixed concentration of a δ-agonist.

  • Incubation: Incubate the mixture at a specific temperature for a defined time (e.g., 30°C for 60 minutes) to allow for [³⁵S]GTPγS binding to the activated G-proteins.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Agonist activity: An increase in [³⁵S]GTPγS binding indicates agonism.

    • Antagonist activity: A rightward shift in the concentration-response curve of an agonist indicates competitive antagonism.

    • Inverse agonist activity: A decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.

Visualizing Key Concepts

Delta-Opioid Receptor Signaling Pathway

Delta-Opioid Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist DOR δ-Opioid Receptor Agonist->DOR Binds & Activates Antagonist Antagonist Antagonist->DOR Binds & Blocks G_protein Gαi/o DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Effector Other Effectors G_protein->Effector Modulates cAMP cAMP AC->cAMP Decreases

Caption: Simplified signaling pathway of the delta-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow start Start prep Prepare Membranes, Radioligand, & Competitors start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Logical Comparison of Antagonist Properties

Antagonist Comparison cluster_ICI This compound cluster_Naltrindole Naltrindole ici_class Peptide comparison Comparison ici_class->comparison ici_profile Antagonist (Partial Agonist/ Inverse Agonist) ici_profile->comparison nal_class Non-Peptide nal_class->comparison nal_profile Antagonist (Generally Neutral) nal_profile->comparison

Caption: Key distinguishing features of this compound and naltrindole.

Conclusion

Both this compound and naltrindole are invaluable tools for investigating the delta-opioid system. The choice between them will depend on the specific requirements of the experiment.

  • Naltrindole is often the preferred antagonist due to its high potency, well-characterized selectivity, and its nature as a generally neutral antagonist in many systems. Its non-peptide structure also offers advantages in terms of stability.

  • This compound , with its peptide structure, may be useful in specific experimental paradigms. However, researchers should be mindful of its potential for partial agonism at high concentrations and inverse agonism in systems with constitutive receptor activity.

Ultimately, a thorough understanding of the pharmacological nuances of each compound is essential for the accurate interpretation of experimental results in the complex field of opioid research.

References

A Comparative Guide to Peptide-Based Delta-Opioid Antagonists: ICI 174864 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based delta-opioid antagonist ICI 174864 with other key peptide and non-peptide antagonists. The following sections detail their performance based on experimental data, outline common experimental protocols, and visualize relevant biological and experimental pathways.

Introduction to Delta-Opioid Antagonists

Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ), are critical targets in pain management and neuroscience research. Delta-opioid receptor (DOR) antagonists are invaluable tools for elucidating the physiological and pathological roles of DORs. This compound was one of the first highly selective peptide antagonists for the DOR. Over time, other potent and selective antagonists, including the peptide TIPP[Psi] and the non-peptide naltrindole, have been developed. This guide offers a comparative analysis of these key DOR antagonists to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: Binding Affinity and Functional Antagonism

The efficacy and selectivity of an antagonist are primarily determined by its binding affinity (Ki) for various opioid receptor subtypes and its functional antagonist potency (pA2 or Ke), which quantifies its ability to block the action of an agonist. The following tables summarize the performance of this compound against TIPP[Psi] and naltrindole.

Disclaimer: The data presented below are compiled from various sources and may not have been generated under identical experimental conditions. Direct, head-to-head comparative studies are limited. Therefore, these values should be considered as representative rather than absolute comparisons.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
AntagonistDelta (δ) ReceptorMu (µ) ReceptorKappa (κ) Receptorδ/µ Selectivity Ratioδ/κ Selectivity Ratio
This compound ~1-20>1000>1000>50-1000>50-1000
TIPP[Psi] <1[1]>5000[1]>5000[1]>15,000[1]>5000
Naltrindole ~0.1-0.2~20-50~100-200~100-250~500-1000
Table 2: Functional Antagonist Potency
AntagonistAssay SystemAgonistPotency (pA2 / pKB / Ke)
This compound NG108-15 cell membranesDADLEpA2 ≈ 7.9 - 8.2[2]
TIPP[Psi] Mouse Vas DeferensDPDPEKe ≈ 2.5 nM
Naltrindole Mouse Vas Deferens[D-Pen2,5]enkephalin (DPDPE)pKB ≈ 9.7
DAMGO (µ agonist)pKB ≈ 8.3
U-50,488H (κ agonist)pKB ≈ 7.5

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of opioid antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Tissue Preparation: Whole brain from male Sprague-Dawley rats or cultured cells expressing the opioid receptor of interest (e.g., CHO-DOR cells).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: A high-affinity, receptor-selective radioligand, such as [3H]DPDPE for the delta-opioid receptor.

  • Test Compounds: this compound, TIPP[Psi], naltrindole, and a non-specific binding control (e.g., naloxone).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like naloxone to a separate set of tubes.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

Objective: To determine the potency (pA2 or Ke) of a competitive antagonist by measuring its ability to shift the dose-response curve of an agonist to the right.

Materials:

  • Tissue Preparation: Mouse vas deferens (MVD) isolated from male mice.

  • Physiological Salt Solution: Krebs-bicarbonate solution, continuously gassed with 95% O2 / 5% CO2.

  • Agonist: A selective delta-opioid agonist, such as [D-Pen2,5]enkephalin (DPDPE).

  • Antagonist: The test compound (e.g., this compound, TIPP[Psi], or naltrindole).

  • Instrumentation: Organ bath, isometric force transducer, data acquisition system.

Procedure:

  • Tissue Preparation and Mounting:

    • Isolate the vas deferens and mount it in an organ bath containing Krebs solution at 37°C.

    • Apply a resting tension (e.g., 0.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Agonist Dose-Response Curve (Control):

    • Elicit contractions of the vas deferens by electrical field stimulation.

    • Generate a cumulative concentration-response curve for the agonist (e.g., DPDPE) by adding increasing concentrations to the organ bath and measuring the inhibition of the electrically induced contractions.

  • Antagonist Incubation:

    • Wash the tissue to remove the agonist.

    • Add a fixed concentration of the antagonist to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibration.

  • Agonist Dose-Response Curve (in the presence of Antagonist):

    • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

    • The Ke value can be calculated from the pA2 value (Ke = 10^-pA2).

Visualizations

Delta-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Influx Ca_channel->Ca_ion K_channel GIRK Channel (K+ Channel) K_ion K+ Efflux K_channel->K_ion Antagonist This compound or other antagonist Antagonist->DOR Blocks Agonist Endogenous Opioid (e.g., Enkephalin) Agonist->DOR Activates G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: Delta-opioid receptor signaling pathway.

Experimental Workflow for Schild Analysis

G start Start: Isolated Tissue (e.g., Mouse Vas Deferens) control_drc Generate Control Agonist Dose-Response Curve (DRC) start->control_drc wash Wash Tissue control_drc->wash add_antagonist Incubate with a Fixed Concentration of Antagonist wash->add_antagonist antagonist_drc Generate Agonist DRC in Presence of Antagonist add_antagonist->antagonist_drc repeat Repeat with Different Antagonist Concentrations antagonist_drc->repeat repeat->wash Yes calculate_dr Calculate Dose Ratios (DR) for each Antagonist Concentration repeat->calculate_dr No schild_plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] calculate_dr->schild_plot determine_pa2 Determine pA2 Value from x-intercept schild_plot->determine_pa2 end End: Antagonist Potency Determined determine_pa2->end

Caption: Workflow for determining antagonist potency via Schild analysis.

References

Validating the Antagonist Activity of ICI 174,864 at the Delta-Opioid Receptor Using a Selective Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison and supporting experimental frameworks for validating the antagonist properties of ICI 174,864, a selective delta (δ)-opioid receptor antagonist. The focus is on its interaction with a selective δ-opioid agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a widely used research tool. This document is intended for researchers, scientists, and professionals in drug development seeking to characterize the pharmacological profile of δ-opioid receptor ligands.

Comparative Analysis of Receptor Binding

The primary method to validate antagonist activity is through competitive binding assays. These experiments measure the ability of an unlabeled antagonist (ICI 174,864) to displace a radiolabeled agonist (e.g., [³H]-DPDPE) from the δ-opioid receptor. The resulting data can be used to determine the binding affinity (Ki) of the antagonist.

A lower Ki value indicates a higher binding affinity. The data presented below is a representative summary derived from typical findings in opioid receptor research.

CompoundRadioligandReceptorAssay TypeIC₅₀ (nM)Kᵢ (nM)
DPDPE [³H]-DPDPEδ-OpioidSaturation BindingN/A~2-5 (Kₔ)
ICI 174,864 [³H]-DPDPEδ-OpioidCompetitive Binding~10-20~5-10

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. The Kᵢ (Inhibition Constant) is a calculated value representing the affinity of the competing ligand for the receptor. Kₔ (Dissociation Constant) represents the affinity of the radioligand.

The data clearly demonstrates that ICI 174,864 effectively competes with the selective agonist DPDPE for binding at the δ-opioid receptor, a hallmark of antagonist activity at the receptor binding site.

Signaling Pathway and Mechanism of Action

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[1] Activation of the receptor by an agonist like DPDPE initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] ICI 174,864 acts as an antagonist by binding to the receptor and blocking the agonist from binding and initiating this downstream signaling.

G cluster_membrane Cell Membrane receptor δ-Opioid Receptor g_protein Gαi/o Protein receptor->g_protein Activates agonist Selective δ-Agonist (e.g., DPDPE) agonist->receptor Binds & Activates antagonist ICI 174,864 (Antagonist) antagonist->receptor Binds & Blocks ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Catalyzes response Inhibition of Cellular Activity camp->response

Caption: δ-Opioid receptor signaling pathway.

Experimental Protocols

This protocol outlines the steps to determine the binding affinity (Ki) of ICI 174,864 by measuring its ability to compete with a radiolabeled δ-opioid agonist.

Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from CHO-hDOR cells).

  • Radioligand: [³H]-DPDPE.

  • Unlabeled selective agonist: DPDPE.

  • Test compound: ICI 174,864.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well microtiter plates.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Reagents: Prepare a fixed concentration of the [³H]-DPDPE radioligand, typically at its Kₔ concentration. Prepare a series of dilutions of the unlabeled test compound, ICI 174,864.

  • Set up Assay Plates: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]-DPDPE.

    • Non-specific Binding: Cell membranes + [³H]-DPDPE + a high concentration of an unlabeled agonist (e.g., 10 µM naloxone or unlabeled DPDPE).

    • Competition: Cell membranes + [³H]-DPDPE + varying concentrations of ICI 174,864.

  • Incubation: Add the cell membranes (typically 20-50 µg of protein per well) to the wells. Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of ICI 174,864.

    • Plot the percentage of specific binding against the log concentration of ICI 174,864.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]

This assay validates antagonist activity by measuring the ability of ICI 174,864 to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells co-transfected with the human δ-opioid receptor and a cAMP biosensor (e.g., GloSensor).

  • Selective δ-agonist: DPDPE.

  • Test compound: ICI 174,864.

  • Forskolin (an adenylyl cyclase activator).

  • Assay buffer and reagents for the specific cAMP detection kit.

Procedure:

  • Cell Culture: Plate the transfected HEK293 cells in a 384-well white clear-bottom plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of ICI 174,864 for a defined period (e.g., 15-30 minutes).

  • Agonist Challenge: Stimulate the cells with a fixed concentration of DPDPE (typically the EC₈₀) in the presence of forskolin. Forskolin is used to stimulate a measurable baseline of cAMP production.

  • Signal Detection: Measure the cAMP levels according to the manufacturer's protocol for the biosensor (e.g., luminescence).

  • Data Analysis:

    • The antagonist activity of ICI 174,864 is observed as a rightward shift in the DPDPE concentration-response curve.

    • This data can be used to perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflow and Validation Logic

The validation of ICI 174,864 as a competitive antagonist follows a logical progression from confirming binding to assessing functional consequences.

G cluster_0 Step 1: Binding Characterization cluster_1 Step 2: Functional Validation cluster_2 Step 3: Analysis & Conclusion a1 Competitive Binding Assay (ICI 174,864 vs. [³H]-DPDPE) a2 Determine IC₅₀ and Kᵢ of ICI 174,864 a1->a2 b1 cAMP Functional Assay a2->b1 Binding Confirmed, Proceed to Function b2 Generate Agonist (DPDPE) Dose-Response Curve b1->b2 b3 Generate Curves in Presence of Varying [ICI 174,864] b2->b3 c1 Observe Rightward Shift in Agonist Dose-Response b3->c1 Functional Data Acquired, Proceed to Analysis c2 Perform Schild Analysis (Calculate pA₂) c1->c2 c3 Confirm Competitive Antagonism (Slope ≈ 1) c2->c3 conclusion Conclusion: ICI 174,864 is a selective, competitive antagonist at the δ-opioid receptor. c3->conclusion

Caption: Workflow for validating antagonist activity.

References

Unveiling the Selectivity of ICI 174864: A Comparative Guide for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of investigational compounds with their intended targets is paramount. This guide provides a comprehensive comparison of the cross-reactivity of ICI 174864 with mu (µ) and kappa (κ) opioid receptors, highlighting its primary activity as a potent and selective delta (δ) opioid receptor antagonist.

This compound has been widely characterized as a selective antagonist for the δ-opioid receptor.[1][2] Experimental data consistently demonstrates its high affinity for the δ-opioid receptor with significantly lower affinity for the µ and κ subtypes. This selectivity is crucial for elucidating the specific physiological roles of the δ-opioid system and for the development of targeted therapeutics with minimal off-target effects.

Comparative Binding Affinity of this compound

The selectivity of this compound is quantitatively demonstrated through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to a specific receptor by 50% (IC50) and subsequently determine its binding affinity (Ki).

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
This compound >1000>10001.1

Table 1: Comparative binding affinities of this compound for human mu, kappa, and delta opioid receptors expressed in CHO cells. Data indicates a significantly higher affinity for the delta-opioid receptor.

The data clearly illustrates that this compound possesses a remarkably higher affinity for the δ-opioid receptor compared to the µ and κ receptors, with Ki values in the nanomolar range for δ receptors and micromolar or lower affinity for µ and κ receptors. This translates to a selectivity ratio of over 900-fold for the δ-opioid receptor.

Functional Antagonism at Opioid Receptors

Beyond binding affinity, the functional activity of this compound further underscores its selectivity. In functional assays, this compound has been shown to be a potent antagonist at δ-opioid receptors while exhibiting no significant antagonist or agonist activity at µ and κ-opioid receptors at concentrations where it fully antagonizes δ-receptor function. Studies have shown that this compound does not reverse the effects of µ-agonists like [D-Ala2, MePhe4, Gly-Ol5]enkephalin or κ-agonists such as tifluadom.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human µ, κ, or δ-opioid receptors.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO

    • κ-receptor: [³H]-U69,593

    • δ-receptor: [³H]-DPDPE

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Instrumentation: Liquid scintillation counter

Procedure:

  • Cell membranes (20-40 µg protein) are incubated with a fixed concentration of the respective radioligand (e.g., 0.5-1.0 nM) and varying concentrations of this compound.

  • The incubation is carried out in a total volume of 1 mL of assay buffer at 25°C for 60-90 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare reagents: - Cell membranes (μ, κ, or δ) - Radioligand ([³H]-DAMGO, etc.) - this compound dilutions incubate Incubate membranes, radioligand, and this compound prep->incubate Add to assay plate filter Rapid filtration to separate bound and free radioligand incubate->filter Terminate reaction wash Wash filters to remove unbound radioligand filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Analyze data to determine IC50 and Ki count->analyze G cluster_1 [³⁵S]GTPγS Functional Assay Workflow pre_incubate Pre-incubate membranes with agonist and this compound initiate Initiate reaction with [³⁵S]GTPγS and GDP pre_incubate->initiate incubate Incubate to allow G-protein activation initiate->incubate filter Terminate reaction and separate bound [³⁵S]GTPγS incubate->filter count Quantify bound [³⁵S]GTPγS filter->count analyze Determine antagonist potency of this compound count->analyze G cluster_opioid_receptors Opioid Receptors cluster_ligands Ligands cluster_signaling Intracellular Signaling mu μ-Opioid Receptor kappa κ-Opioid Receptor delta δ-Opioid Receptor g_protein Gαi/o Activation delta->g_protein Couples to agonist Agonist (e.g., DPDPE) agonist->delta Binds & Activates antagonist This compound antagonist->delta Binds & Blocks adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel cAMP ↓ cAMP adenylyl_cyclase->cAMP

References

Navigating the Landscape of In Vivo Delta-Opioid Antagonism: A Comparative Guide to Alternatives for ICI 174864

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, pharmacology, and drug development, the selective antagonism of the delta-opioid receptor (DOR) in vivo is a critical tool for elucidating its physiological roles and exploring its therapeutic potential. For years, ICI 174864 has been a reference compound in this field. However, a nuanced understanding of its pharmacological profile, including potential partial agonist and inverse agonist activity, has prompted the search for and characterization of alternative antagonists. This guide provides a comprehensive comparison of this compound with prominent alternatives—naltrindole, naltriben, and SoRI 9409—supported by experimental data to aid researchers in selecting the most appropriate tool for their in vivo studies.

This guide will delve into the binding affinities, selectivity, in vivo efficacy, and unique pharmacological properties of these compounds. Detailed experimental protocols for key behavioral assays are also provided to ensure reproducibility and facilitate the design of future studies.

At a Glance: Comparative Overview

The ideal delta-opioid antagonist for in vivo research should exhibit high affinity and selectivity for the DOR, with minimal off-target effects or intrinsic activity. The following table summarizes the key characteristics of this compound and its alternatives.

CompoundTypeKey Characteristics
This compound Peptide-basedSelective DOR antagonist; may exhibit partial agonist/inverse agonist activity at higher concentrations.[1]
Naltrindole Non-peptidePotent and highly selective DOR antagonist; widely used as a standard for in vivo DOR blockade.
Naltriben Non-peptidePotent and selective DOR antagonist, with some preference for the δ2 subtype; may exhibit kappa-opioid agonism at high doses.[2][3]
SoRI 9409 Non-peptideMixed-profile ligand with high-affinity DOR antagonism and partial mu-opioid agonism.[4]

Quantitative Comparison of Binding Affinities

The selectivity of an antagonist is paramount for interpreting in vivo findings. The following table presents the binding affinities (Ki or IC50 in nM) of each compound for the delta (δ), mu (μ), and kappa (κ) opioid receptors. Lower values indicate higher binding affinity.

Compoundδ-Opioid Receptor (Ki/IC50, nM)μ-Opioid Receptor (Ki/IC50, nM)κ-Opioid Receptor (Ki/IC50, nM)Selectivity (μ/δ)Selectivity (κ/δ)
This compound 7.0318900-~2688-
Naltrindole 0.02 - 764 - 190066 - 1130~9 - 271~9 - 161
Naltriben ~1-519.7982.75~4 - 20~16 - 83
SoRI 9409 0.08 - 2.251-~23 - 637-

Note: Binding affinities can vary depending on the radioligand, tissue preparation, and assay conditions used in different studies. The provided ranges reflect data from multiple sources.

In Vivo Efficacy: A Look at Antagonistic Potency

The true utility of a delta-opioid antagonist is demonstrated by its ability to block the effects of DOR agonists in living organisms. The following table summarizes the effective in vivo doses of each antagonist in common behavioral assays.

CompoundAnimal ModelAssayEffective Dose (Route)Observed Effect
This compound RatHemorrhagic Shock0.1 - 3 mg/kg (infusion)Dose-dependent increase in mean arterial blood pressure.
RatLocomotor Activity1 µg (i.c.v.)Antagonized leu-enkephalin-induced inhibition of locomotor activity.
RatAlcohol Intake-Limited duration of action in suppressing alcohol intake.
Naltrindole RatSwim-Stress Antinociception0.5 - 1 mg/kg (i.p.)Antagonized swim-stress-induced antinociception.
RatTail-Flick & Hot-Plate10 - 30 µg (i.t.)Antagonized DPDPE-induced antinociception.
RatAlcohol Intake10 - 15 mg/kg (i.p.)Attenuated alcohol intake.
Naltriben RatTail-Flick1 mg/kg (s.c.)Antagonized deltorphin and DPDPE-induced antinociception.
MouseIn vivo Binding-Blocked by naltrindole, indicating specific in vivo binding to DOR.
SoRI 9409 RatEthanol Seeking5 mg/kg (i.p.)Decreased yohimbine-induced reinstatement of ethanol seeking.
RatEthanol Consumption10 - 30 mg/kg (i.p.)Reduced ethanol consumption in high-drinking rats.
MouseTail-Flick & Writhing-Showed partial mu-agonist effects and antagonized delta-2 agonist effects.

Signaling Pathways and Functional Activity

The interaction of an antagonist with its receptor can lead to different downstream signaling outcomes. Understanding whether a compound is a neutral antagonist or possesses inverse agonist properties is crucial for data interpretation.

cluster_agonist Agonist Activation cluster_antagonist Antagonist Blockade cluster_inverse_agonist Inverse Agonist Action Agonist δ-Opioid Agonist (e.g., DPDPE) DOR_A δ-Opioid Receptor (Active State) Agonist->DOR_A Binds and Activates G_protein_A G-protein Activation (Gi/o) DOR_A->G_protein_A Effector_A Downstream Effectors (e.g., ↓cAMP, ↑K+ channels) G_protein_A->Effector_A Antagonist Neutral Antagonist (e.g., Naltrindole) DOR_I δ-Opioid Receptor (Inactive State) Antagonist->DOR_I Binds and Blocks Agonist Binding Inverse_Agonist Inverse Agonist (e.g., this compound at high conc.) DOR_C δ-Opioid Receptor (Constitutively Active) Inverse_Agonist->DOR_C Binds and Stabilizes Inactive State G_protein_C Basal G-protein Activity DOR_C->G_protein_C Reduces Basal Activity

Figure 1. Simplified signaling pathways illustrating the mechanisms of action for delta-opioid receptor agonists, neutral antagonists, and inverse agonists.

  • Neutral Antagonists , such as naltrindole, bind to the receptor and prevent the binding of an agonist, thereby blocking its effect without affecting the basal activity of the receptor.

  • Inverse Agonists , a category that may include this compound at higher concentrations, can reduce the constitutive or basal activity of a receptor in the absence of an agonist.

  • Mixed-Profile Ligands , like SoRI 9409, present a more complex scenario by acting as an antagonist at one receptor (DOR) and an agonist at another (μ-opioid receptor).

Experimental Protocols

To facilitate the in vivo assessment of these antagonists, detailed protocols for two standard behavioral assays for nociception are provided below.

Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation. It is a spinal reflex that can be modulated by supraspinal pathways.

start Start acclimate Acclimate mouse to testing room (30 min) start->acclimate restrain Gently restrain mouse acclimate->restrain position Position tail over radiant heat source restrain->position apply_heat Apply heat stimulus and start timer position->apply_heat flick Tail flick observed? apply_heat->flick record_time Stop timer and record latency flick->record_time Yes cutoff Cutoff time reached? flick->cutoff No end End record_time->end cutoff->flick No remove_heat Remove heat to prevent tissue damage cutoff->remove_heat Yes remove_heat->end

Figure 2. Experimental workflow for the tail-flick test.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Restraint: Gently restrain the mouse, allowing the tail to be free.

  • Positioning: Place the distal portion of the tail over the radiant heat source of the tail-flick apparatus.

  • Stimulus Application: Activate the heat source and simultaneously start a timer. The intensity of the heat should be calibrated to elicit a tail flick within 2-4 seconds in baseline measurements.

  • Measurement: The latency to a clear flick of the tail away from the heat source is recorded.

  • Cutoff: A maximum cutoff time (typically 10-12 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, the heat is turned off, and the maximum latency is recorded.

  • Antagonist Administration: Administer the antagonist at the desired dose and route, and at the appropriate pretreatment time before re-testing.

Hot Plate Test

This assay assesses the latency to a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface. It is considered a more complex behavioral response involving supraspinal processing.

start Start acclimate Acclimate mouse to testing room (30 min) start->acclimate set_temp Set hot plate to constant temperature (e.g., 52-55°C) acclimate->set_temp place_mouse Gently place mouse on hot plate and start timer set_temp->place_mouse observe Observe for nociceptive responses (paw lick/jump) place_mouse->observe response Response observed? observe->response record_time Stop timer and record latency response->record_time Yes cutoff Cutoff time reached? response->cutoff No remove_mouse Remove mouse from hot plate record_time->remove_mouse cutoff->observe No cutoff->remove_mouse Yes end End remove_mouse->end

Figure 3. Experimental workflow for the hot plate test.

Procedure:

  • Acclimation: As with the tail-flick test, acclimate the mice to the testing environment.

  • Apparatus Preparation: Heat the hot plate to a constant temperature, typically between 52°C and 55°C.

  • Placement: Gently place the mouse on the heated surface and start the timer.

  • Observation: Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.

  • Measurement: The latency to the first clear nocifensive response is recorded.

  • Cutoff: A cutoff time (e.g., 30-45 seconds) is used to prevent injury.

  • Antagonist Administration: Administer the antagonist and re-test at the appropriate time point to determine its effect on the response latency.

Conclusion and Recommendations

The choice of a delta-opioid antagonist for in vivo studies depends on the specific research question.

  • This compound , while historically significant, should be used with caution due to its potential for partial agonism or inverse agonism, which could confound results.

  • Naltrindole stands out as a reliable and highly selective neutral antagonist, making it an excellent choice for studies aiming to block DOR-mediated effects without introducing other pharmacological complexities.

  • Naltriben offers the potential for investigating DOR subtypes, although its kappa-agonist activity at higher doses must be considered and controlled for.

  • SoRI 9409 is a unique tool for dissecting the interplay between the mu- and delta-opioid systems, but its mixed pharmacology makes it unsuitable for studies requiring selective DOR antagonism.

Researchers are encouraged to carefully consider the pharmacological profiles and in vivo characteristics of these compounds, as outlined in this guide, to select the most appropriate antagonist for their experimental needs. Furthermore, conducting thorough dose-response studies and including appropriate controls are essential for robust and interpretable in vivo research in the field of opioid pharmacology.

References

A Comparative Guide to the Efficacy of Delta-Opioid Receptor Antagonists: ICI 174864 vs. TIPP-psi

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the delta-opioid receptor (DOR) is crucial for investigating its physiological roles and therapeutic potential. This guide provides an objective comparison of two widely used peptidic DOR antagonists, ICI 174864 and TIPP-psi, focusing on their binding affinities, selectivity, functional activities, and the experimental protocols used for their evaluation.

This compound and TIPP-psi are both recognized as selective antagonists of the delta-opioid receptor, a G protein-coupled receptor involved in analgesia, mood regulation, and other physiological processes. While both compounds are valuable research tools, they exhibit distinct pharmacological profiles. TIPP-psi, a pseudopeptide analog of TIPP, is renowned for its exceptional delta selectivity and high potency. This compound is a well-established selective delta antagonist, though some studies suggest it may also possess partial agonist or inverse agonist properties under specific conditions.

Quantitative Comparison of Binding Affinity and Potency

Table 1: Opioid Receptor Binding Affinity (Ki in nM)

CompoundDelta (δ) ReceptorMu (μ) ReceptorKappa (κ) ReceptorSelectivity (μ Ki / δ Ki)Source(s)
TIPP-psi < 1> 5000> 5000> 15,000[1][2]
This compound Selective AntagonistWeak AffinityWeak AffinityNot Quantified in Source[3]

Table 2: Functional Antagonist Potency (pA2)

CompoundDelta (δ) ReceptorSource(s)
This compound 7.9 - 8.2Not Available in Sources

Functional Activity Profile

Beyond simple receptor blockade, both this compound and TIPP-psi have been reported to exhibit more complex functional activities. Notably, TIPP and its analog TIPP-psi have been shown to act as agonists in certain cellular models by inhibiting adenylyl cyclase. In contrast, this compound can attenuate this agonist-like effect of TIPP.[4] Furthermore, under conditions of chronic agonist exposure, this compound has been observed to function as an inverse agonist at the delta-opioid receptor.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_receptor Delta-Opioid Receptor Signaling cluster_antagonists Antagonist Action DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activation by Agonist AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channels Modulation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation Neuronal_activity ↓ Neuronal Activity Ion_channels->Neuronal_activity ICI_174864 This compound ICI_174864->DOR Blocks Agonist Binding TIPP_psi TIPP-psi TIPP_psi->DOR Blocks Agonist Binding

Caption: Delta-opioid receptor signaling pathway and points of antagonist intervention.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep 1. Membrane Preparation (Cells expressing δ-opioid receptor) radioligand 2. Addition of Radioligand (e.g., [3H]DPDPE) prep->radioligand competitor 3. Addition of Competitor (this compound or TIPP-psi) radioligand->competitor incubation 4. Incubation (Allow binding to reach equilibrium) competitor->incubation filtration 5. Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 7. Data Analysis (Determine IC50 and Ki values) scintillation->analysis

Caption: A typical experimental workflow for determining the binding affinity of a compound.

Experimental Protocols

Radioligand Binding Assay for Delta-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound and TIPP-psi for the delta-opioid receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO-DOR).

  • Radioligand: [³H]DPDPE (a selective delta-opioid agonist).

  • Unlabeled ligands: this compound, TIPP-psi, and a non-selective opioid ligand for determining non-specific binding (e.g., naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM naloxone.

    • Competitor Binding: 50 µL of serial dilutions of this compound or TIPP-psi.

  • Add 50 µL of [³H]DPDPE (final concentration ~1 nM) to all wells.

  • Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

Objective: To assess the functional activity (antagonism or agonism) of this compound and TIPP-psi on adenylyl cyclase signaling.

Materials:

  • CHO-DOR cells.

  • Assay medium: Serum-free DMEM/F12.

  • Forskolin (an adenylyl cyclase activator).

  • A delta-opioid agonist (e.g., DPDPE).

  • This compound and TIPP-psi.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Plating: Seed CHO-DOR cells in a 96-well plate and grow to confluence.

  • Assay Preparation: On the day of the assay, replace the growth medium with assay medium and pre-incubate for 30 minutes at 37°C.

  • Compound Addition:

    • To test for agonist activity: Add serial dilutions of this compound or TIPP-psi.

    • To test for antagonist activity: Add serial dilutions of this compound or TIPP-psi followed by a fixed concentration of DPDPE (e.g., EC80).

  • Add forskolin to all wells (final concentration ~10 µM) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • For agonist activity: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 and Emax values.

    • For antagonist activity: Plot the cAMP levels against the log concentration of the antagonist in the presence of the agonist to determine the IC50 value and calculate the pA2 value.

Conclusion

Both this compound and TIPP-psi are indispensable tools for delta-opioid receptor research. TIPP-psi stands out for its exceptionally high selectivity and potency as a DOR antagonist, making it the preferred choice for studies requiring precise targeting of this receptor subtype. This compound, while a potent and selective antagonist, may exhibit a more complex pharmacological profile, including potential for partial agonism or inverse agonism, which should be taken into consideration during experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific requirements of the research question, with TIPP-psi being superior for applications demanding the highest degree of delta-opioid receptor selectivity.

References

Validating the Selectivity of ICI 174864: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive comparison of ICI 174864, a selective δ-opioid receptor antagonist, with a particular focus on its validation in knockout models. By presenting key experimental data and detailed protocols, this document aims to be an essential resource for scientists investigating the opioid system.

This guide will compare the in vitro and in vivo pharmacological profiles of this compound and naltrindole, supplemented with detailed experimental protocols for key assays.

Comparative Analysis of δ-Opioid Receptor Antagonists

The following tables summarize the binding affinities and in vivo effects of this compound and naltrindole, providing a quantitative basis for their comparison.

In Vitro Receptor Binding Affinity
CompoundReceptorKᵢ (nM)SpeciesRadioligandReference
This compound δ-Opioid1-5Various[³H]DPDPE
µ-Opioid>1000Various[³H]DAMGO
κ-Opioid>1000Various[³H]U-69,593
Naltrindole δ-Opioid0.05-0.2Mouse[³H]Naltrindole
µ-Opioid10-20Mouse[³H]DAMGO
κ-Opioid30-50Mouse[³H]U-69,593

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

In Vivo Behavioral Effects
CompoundTestSpeciesEffectRelevance to Selectivity
This compound Hot Plate TestMouseAntagonism of δ-agonist induced analgesiaDemonstrates in vivo efficacy at the δ-opioid receptor.
Naltrindole Hot Plate TestMouse (Wild-type vs. DOR-knockout)Antagonism of δ-agonist induced analgesia in wild-type mice; no effect in DOR-knockout mice.Confirms that the observed effects are mediated specifically through the δ-opioid receptor.
This compound Tail-Flick TestRatAntagonism of δ-agonist induced analgesiaFurther supports in vivo δ-opioid receptor antagonism.
Naltrindole Tail-Flick TestMouse (Wild-type vs. DOR-knockout)Antagonism of δ-agonist induced analgesia in wild-type mice; no effect in DOR-knockout mice.Provides strong evidence for δ-opioid receptor-specific action.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for Opioid Receptor Selectivity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for δ, µ, and κ-opioid receptors in mouse brain tissue.

Materials:

  • Whole mouse brains (from wild-type and DOR-knockout mice)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligands: [³H]DPDPE (for DOR), [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR)

  • Unlabeled selective ligands for non-specific binding determination (e.g., unlabeled DPDPE, DAMGO, U-69,593)

  • Test compound (this compound) at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize whole mouse brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer.

    • Determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total binding wells: Brain membranes, radioligand.

      • Non-specific binding wells: Brain membranes, radioligand, and a high concentration of the corresponding unlabeled selective ligand.

      • Competition wells: Brain membranes, radioligand, and varying concentrations of the test compound (this compound).

    • Incubate the plates at 25°C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Behavioral Testing: Hot Plate and Tail-Flick Assays

These assays are used to assess the analgesic effects of opioid compounds and the ability of antagonists to block these effects.

Procedure:

  • Place a mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • To test the antagonist effect, administer the test compound (this compound) prior to the administration of a δ-opioid agonist.

  • Compare the response latencies between vehicle-treated, agonist-treated, and antagonist+agonist-treated groups.

Procedure:

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Focus a beam of radiant heat onto a specific portion of the tail.

  • Measure the time it takes for the mouse to flick its tail away from the heat source.

  • A cut-off time should be implemented to avoid tissue damage.

  • Administer the antagonist and agonist as described for the hot plate test and compare the tail-flick latencies across treatment groups.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

cluster_0 Opioid Receptor Signaling Opioid_Agonist δ-Opioid Agonist DOR δ-Opioid Receptor (DOR) Opioid_Agonist->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Modulates K_Channel->Analgesia Leads to Ca_Channel->Analgesia Leads to ICI_174864 This compound ICI_174864->DOR Blocks cluster_0 In Vitro Selectivity Workflow cluster_1 In Vivo Behavioral Workflow Start Start Prepare_Membranes Prepare Brain Membranes (WT vs. DOR-KO) Start->Prepare_Membranes Incubate Incubate with Radioligand and this compound Prepare_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze End End Analyze->End Start_Vivo Start Administer_Antagonist Administer this compound or Vehicle Start_Vivo->Administer_Antagonist Administer_Agonist Administer δ-Opioid Agonist Administer_Antagonist->Administer_Agonist Behavioral_Test Perform Hot Plate or Tail-Flick Test Administer_Agonist->Behavioral_Test Record_Latency Record Response Latency Behavioral_Test->Record_Latency Compare_Groups Compare Treatment Groups Record_Latency->Compare_Groups End_Vivo End Compare_Groups->End_Vivo

References

A Comparative Analysis of the Delta-Opioid Receptor Ligands: ICI 174864 versus SNC80

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, particularly within the realm of opioid signaling, the delta-opioid receptor (δOR) has emerged as a promising therapeutic target. Two compounds that have been instrumental in elucidating the function of this receptor are the antagonist ICI 174864 and the agonist SNC80. This guide provides a detailed comparison of their respective potencies, supported by experimental data and methodologies, to aid researchers in their selection and application.

Quantitative Comparison of Receptor Potency and Affinity

The potency of an antagonist is typically quantified by its inhibition constant (IC50), which measures the concentration of the inhibitor required to reduce the response of an agonist by 50%. In contrast, the potency of an agonist is determined by its effective concentration 50 (EC50), the concentration at which it elicits 50% of its maximal effect. Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is represented by the inhibition constant (Ki).

CompoundLigand TypeParameterValue (nM)Receptor/System
This compound Antagonist--δ-opioid receptor
SNC80 AgonistKi9.4[1]δ-opioid receptor
EC5052.8 ± 27.8µ-δ heteromer in HEK293 cells[2]
ED5049 (in vivo, WT mice)[2]-
ED5053.6 (in vivo, WT mice)[2]-

SNC80 is a highly potent and selective δ-opioid receptor agonist with a Ki value of 9.4 nM. In functional assays, SNC80 selectively activated μ–δ heteromers in HEK293 cells with an EC50 of 52.8 ± 27.8 nM. In vivo studies in wild-type mice have shown SNC80 to have an ED50 of 49 nmol and 53.6 nmol in different experiments. It is important to note that while SNC80 is considered a selective δ-agonist, some studies suggest its activity, particularly its antinociceptive effects, may be mediated through the selective activation of μ–δ heteromeric receptors.

This compound is established as a highly selective antagonist for the δ-opioid receptor. While a specific IC50 value was not found in the provided search results, its potency has been described as being equipotent with naloxone in certain contexts. It has been effectively used to antagonize the effects of δ-opioid agonists in various experimental models.

Experimental Methodologies

The determination of antagonist and agonist potencies relies on robust experimental protocols. The following are summaries of common assays used to characterize compounds like this compound and SNC80.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human δ-opioid receptor, or brain tissue homogenates) are prepared.

  • Assay Setup: In a multi-well plate, a dilution series of the unlabeled test compound is added along with a constant concentration of a suitable radiolabeled ligand (e.g., [3H]DPDPE for the δ-opioid receptor).

  • Incubation: The membrane preparation is added to the wells, and the plate is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Radioligand Radiolabeled Ligand Incubation Incubation (Competitive Binding) Radioligand->Incubation Unlabeled Unlabeled Ligand (this compound or SNC80) Unlabeled->Incubation Membranes Receptor Membranes Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Radioligand Binding Assay Workflow
[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by agonists.

Objective: To quantify the extent to which an agonist promotes the binding of [35S]GTPγS, a non-hydrolyzable analog of GTP, to G proteins.

General Protocol:

  • Membrane Preparation: Similar to binding assays, membranes containing the GPCR of interest are prepared.

  • Assay Setup: In a multi-well plate, membranes are incubated with the test agonist (e.g., SNC80) at various concentrations in the presence of GDP.

  • Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The plate is incubated to allow for agonist-stimulated [35S]GTPγS binding to G proteins.

  • Termination and Filtration: The reaction is stopped by rapid filtration, and unbound [35S]GTPγS is washed away.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins on the filter is measured by a scintillation counter.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.

G cluster_receptor Receptor Activation cluster_signaling G Protein Cycle Agonist Agonist (SNC80) Receptor δ-Opioid Receptor (GPCR) Agonist->Receptor Binds G_protein G Protein (GDP-bound) Receptor->G_protein Activates GTP_binding [35S]GTPγS Binding G_protein->GTP_binding Exchanges GDP for [35S]GTPγS G_active Activated G Protein ([35S]GTPγS-bound) GTP_binding->G_active Downstream Downstream Signaling G_active->Downstream G SNC80 SNC80 (Agonist) DOR δ-Opioid Receptor SNC80->DOR ICI174864 This compound (Antagonist) ICI174864->DOR Activation Receptor Activation DOR->Activation SNC80 binding No_Activation Receptor Blockade DOR->No_Activation This compound binding G_Protein G Protein Activation Activation->G_Protein No_Signaling No Downstream Signaling No_Activation->No_Signaling Signaling Downstream Signaling (e.g., ↓cAMP) G_Protein->Signaling

References

Safety Operating Guide

Navigating the Safe Disposal of ICI 174864: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ICI 174864, a selective δ-opioid receptor antagonist, is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, this guide provides a framework for its safe disposal based on established procedures for similar peptide-based compounds.

Core Principles for Disposal of Peptide-Based Compounds

The primary directive for the disposal of any laboratory chemical is adherence to local, state, and federal regulations. For peptide-based compounds like this compound, which are biologically active, the key objective is to ensure complete deactivation to prevent any potential environmental or health impacts.[3] Due to the lack of specific public data on the neutralization of this compound, a conservative approach based on the disposal of analogous compounds is recommended.[3]

Recommended Disposal Procedure

Given the nature of this compound as a peptide antagonist, the most prudent and widely accepted method for its disposal is incineration by a licensed hazardous waste disposal facility. This method ensures the complete thermal destruction of the biologically active molecule.

Step-by-Step Disposal Workflow:

  • Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your facility's waste management protocols and local regulations.

  • Segregate Waste: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., vials, pipette tips, gloves).

  • Package for Disposal:

    • Solid Waste: Ensure the lyophilized powder is in a securely sealed primary container. Place this container within a larger, durable, and properly labeled hazardous waste bag or container.

    • Solutions: If this compound has been dissolved in a solvent, the entire solution should be collected in a compatible, sealed, and labeled hazardous waste container. Note the solvent used on the label.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Arrange for Pickup: Coordinate with your EHS office for the scheduled pickup of the hazardous waste by a licensed disposal contractor.

Quantitative Data Summary

While specific disposal parameters for this compound are not detailed in public records, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueSource
Molecular Weight691.87 g/mol
FormulaC38H53N5O7
SolubilitySoluble to 69.19 mg/ml in DMSO and to 1 mg/ml in water
Storage (Lyophilized)Store at -20°C
Storage (Solution)-80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols Cited

The primary "protocol" for the disposal of related peptide compounds is controlled incineration, a process carried out by specialized facilities and not typically performed within a research laboratory. Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: Unused or Contaminated This compound consult_ehs Consult Institutional EHS Office start->consult_ehs segregate_waste Segregate Waste in Designated Container consult_ehs->segregate_waste package_solid Package Solid Waste (Sealed Primary Container) segregate_waste->package_solid package_solution Package Solution Waste (Sealed, Compatible Container) segregate_waste->package_solution label_waste Label Hazardous Waste (Chemical Name, Hazard Info) package_solid->label_waste package_solution->label_waste arrange_pickup Arrange for Pickup by Licensed Disposal Contractor label_waste->arrange_pickup end_point End: Proper Disposal (Incineration) arrange_pickup->end_point

This compound Disposal Workflow Diagram

Signaling Pathway Context

This compound is a selective antagonist of the delta (δ)-opioid receptor. This means it blocks the receptor, preventing endogenous or exogenous opioids from binding and eliciting a cellular response. The following diagram illustrates this inhibitory action within a simplified signaling pathway.

cluster_1 This compound Mechanism of Action opioid_agonist Opioid Agonist (e.g., Enkephalin) delta_receptor δ-Opioid Receptor opioid_agonist->delta_receptor Binds to g_protein G-Protein Activation delta_receptor->g_protein Activates blocked_response Blocked Cellular Response delta_receptor->blocked_response ici_174864 This compound (Antagonist) ici_174864->delta_receptor Blocks ici_174864->blocked_response cellular_response Inhibition of Adenylyl Cyclase g_protein->cellular_response Leads to

Simplified Signaling Pathway of this compound

References

Personal protective equipment for handling ICI 174864

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of ICI 174864, a selective δ-opioid receptor antagonist. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Operational Plan: Safe Handling and Use

This compound is a potent research compound and should be handled with care, following standard laboratory safety protocols. While one supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, it is crucial to minimize exposure.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of the handler. The following PPE should be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn to prevent eye contact.
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Body Protection Laboratory CoatTo protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large quantities or if aerosolization is possible.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Aliquoting: If working with the solid form, weigh the required amount in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Administration (in vitro/in vivo): Follow established and approved experimental protocols for the administration of the compound.

  • Post-Handling: After handling, decontaminate all work surfaces. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As this compound is classified as a non-hazardous substance by at least one supplier, disposal procedures may be less stringent than for hazardous materials. However, it is essential to adhere to local, state, and federal regulations.

General Guidance for Non-Hazardous Chemical Waste:

  • Solid Waste: Uncontaminated, empty containers can be disposed of in the regular trash after the label has been defaced. For the disposal of solid this compound, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department. Some guidelines suggest that non-hazardous solids can be placed directly into a designated dumpster.

  • Liquid Waste: For non-hazardous liquid waste, disposal down the sink with copious amounts of water may be permissible, but this requires approval from your institution's EHS department. Liquid waste should never be disposed of in dumpsters.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that come into direct contact with this compound should be disposed of as chemical waste according to your institution's guidelines.

It is strongly recommended to consult with your institution's EHS office for specific disposal instructions for this compound.

Mechanism of Action and Signaling Pathway

This compound is a highly selective antagonist of the δ-opioid receptor (DOR). The DOR is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gi/G0. When an agonist binds to the DOR, it leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound binds to the DOR but does not activate it, thereby blocking the effects of endogenous or exogenous agonists.

ICI_174864_Signaling_Pathway cluster_legend Legend cluster_activation Legend cluster_inhibition Legend cluster_binding Legend ICI_174864 This compound DOR δ-Opioid Receptor (DOR) ICI_174864->DOR Binds & Blocks Gi_Go Gi/G0 Protein DOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to Agonist Opioid Agonist Agonist->DOR Binds & Activates Activation Activation Inhibition Inhibition Binding Binding Activation_Edge Inhibition_Edge Binding_Edge a b a->b c d c->d e f e->f

Caption: Antagonistic action of this compound on the δ-opioid receptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICI 174864
Reactant of Route 2
ICI 174864

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.